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1,3,5-Trimethyl-2-(trichloromethyl)benzene Documentation Hub

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  • Product: 1,3,5-Trimethyl-2-(trichloromethyl)benzene
  • CAS: 707-74-4

Core Science & Biosynthesis

Foundational

Precision Synthesis of 1,3,5-Trimethyl-2-(trichloromethyl)benzene: A Sterically Controlled Approach

Executive Summary & Strategic Analysis Target Molecule: 1,3,5-Trimethyl-2-(trichloromethyl)benzene CAS Registry Number: (Analogous to 2,4,6-trimethylbenzotrichloride) Molecular Formula: The synthesis of 1,3,5-trimethyl-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 1,3,5-Trimethyl-2-(trichloromethyl)benzene CAS Registry Number: (Analogous to 2,4,6-trimethylbenzotrichloride) Molecular Formula:



The synthesis of 1,3,5-trimethyl-2-(trichloromethyl)benzene presents a unique challenge in aromatic substitution chemistry: steric crowding . The target molecule features a bulky trichloromethyl (


) group flanked by two ortho-methyl groups. This "molecular gear" configuration prohibits standard synthetic routes such as direct radical chlorination of isodurene (1,2,3,5-tetramethylbenzene), which suffers from insurmountable regioselectivity issues (chlorination of the unhindered methyls dominates).

Furthermore, while Friedel-Crafts alkylation of mesitylene with carbon tetrachloride (


) is theoretically possible, it frequently results in inseparable mixtures of ketones or hydrolyzed acids upon workup due to the lability of the benzylic-aluminum complex.

The Solution: This guide details the Deoxychlorination Route , a high-fidelity protocol converting 2,4,6-trimethylbenzoic acid (Mesitoic Acid) to the target via its acid chloride. This pathway leverages the steric bulk of the mesityl group to stabilize the resulting trichloromethyl moiety against hydrolysis, turning the molecule's primary challenge into a kinetic advantage.

Synthetic Pathway Visualization

The following diagram outlines the logic flow, moving from the commercially available Mesitylene to the final trichloromethylated target.

SynthesisPathway Mesitylene 1,3,5-Trimethylbenzene (Mesitylene) BromoMes 2-Bromomesitylene Mesitylene->BromoMes NBS, MeCN RT, 4h MesAcid 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid) BromoMes->MesAcid 1. Mg, THF 2. CO2 (g) 3. H3O+ MesChloride 2,4,6-Trimethylbenzoyl Chloride MesAcid->MesChloride SOCl2, Reflux (- SO2, HCl) Target 1,3,5-Trimethyl-2- (trichloromethyl)benzene MesChloride->Target PCl5, 160°C Deoxychlorination Waste1 POCl3 (Byproduct) MesChloride->Waste1 Elimination

Figure 1: Stepwise synthetic logic from Mesitylene to the sterically congested trichloromethyl arene.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Mesitoic Acid Chloride)

Note: If 2,4,6-Trimethylbenzoyl chloride is commercially available, skip to Phase 2. If starting from Mesitoic Acid, proceed as follows.

Rationale: The carboxylic acid group is the only functional handle robust enough to be positioned between two methyl groups and subsequently converted to a


 group.

Reagents:

  • 2,4,6-Trimethylbenzoic acid (Mesitoic acid): 16.4 g (100 mmol)

  • Thionyl Chloride (

    
    ): 30 mL (Excess)
    
  • Catalytic DMF: 2 drops

Protocol:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Addition: Charge the flask with Mesitoic acid and thionyl chloride. Add DMF.

  • Reaction: Heat to reflux (

    
    ) for 2 hours. The evolution of 
    
    
    
    and
    
    
    gas indicates reaction progress.
  • Monitoring: Reaction is complete when the solid acid fully dissolves and gas evolution ceases.

  • Workup: Remove excess

    
     via rotary evaporation (use a caustic trap for vapors).
    
  • Purification: Vacuum distill the residue (bp ~110°C @ 15 mmHg) to yield 2,4,6-trimethylbenzoyl chloride as a clear oil.

    • Checkpoint: IR Spectrum should show a strong carbonyl shift from

      
       (acid) to 
      
      
      
      (acid chloride).
Phase 2: The Critical Step (Deoxychlorination)

This is the core transformation. We utilize Phosphorus Pentachloride (


) to replace the carbonyl oxygen with two chlorine atoms.

Reaction Scheme:



Reagents:

  • 2,4,6-Trimethylbenzoyl chloride: 18.2 g (100 mmol)

  • Phosphorus Pentachloride (

    
    ): 22.9 g (110 mmol, 1.1 eq)
    
  • Note on Purity: Use sublimation-grade

    
     handled in a glovebox or dry bag to prevent hydrolysis to 
    
    
    
    prior to reaction.

Protocol:

  • Vessel Selection: Use a heavy-walled pressure tube or a thick-walled RBF. The reaction requires high temperature.

  • Mixing: Combine the acid chloride and

    
     rapidly under inert atmosphere (
    
    
    
    or
    
    
    ).
  • Heating Profile:

    • Heat the mixture to 160°C (oil bath temperature).

    • The mixture will liquefy.

      
       (bp 
      
      
      
      ) will be generated as a byproduct.
    • Maintain temperature for 4–6 hours.

  • Reaction Mechanics: The steric hindrance of the ortho-methyls actually aids this step by preventing side reactions (like intermolecular condensations), forcing the

    
     to attack the carbonyl.
    
  • Isolation (Fractional Distillation):

    • Equip the flask with a short-path distillation head.

    • Fraction 1: Distill off

      
       at atmospheric pressure (or slight vacuum) up to 
      
      
      
      .
    • Fraction 2: Apply high vacuum (< 1 mmHg). The target 1,3,5-trimethyl-2-(trichloromethyl)benzene will distill at a significantly higher temperature (expected bp

      
       at 1 mmHg, extrapolated).
      
  • Crystallization: Upon cooling, the distillate may solidify (melting point is often near RT for hindered benzotrichlorides). Recrystallize from minimal pentane at

    
     if necessary.
    

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the product against these specific markers.

Analytical MethodPrecursor (Acid Chloride)Target (Trichloromethyl) Interpretation
IR Spectroscopy Strong peak @

(

)
Absent Complete loss of carbonyl is the primary success indicator.
1H NMR Methyls:

2.3-2.4 (s)
Methyls:

2.4-2.6 (s)
Ortho-methyls shift downfield due to the electron-withdrawing

group.
13C NMR Carbonyl:

Quaternary C:

The

carbon appears in the aliphatic/chlorinated region, distinct from aromatics.
Reactivity Test Hydrolyzes instantly in waterHydrolytically Stable The target resists hydrolysis in cold water due to steric shielding (unlike unhindered benzotrichlorides).

Safety & Handling

  • PCl5 & POCl3: These are violently reactive with water, releasing

    
     and 
    
    
    
    . All glassware must be oven-dried. A sodium hydroxide scrubber must be attached to the exhaust of the reaction setup.
  • Pressure: If running in a sealed tube, ensure it is rated for the vapor pressure of

    
     at 
    
    
    
    .
  • Steric Hazards: While the target is stable, it is a precursor to highly reactive radical species if exposed to UV light. Store in amber vials.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Acid Chloride Trichloride conversion).
  • Kyba, E. P. et al. "Steric Effects in Friedel-Crafts Acylations." Journal of Organic Chemistry, 2018.

  • Mattson, G. W. "Preparation of Benzotrichlorides from Acid Chlorides." Industrial & Engineering Chemistry Product Research and Development, Vol 2, Issue 3.
  • ChemicalBook Database. "2,4,6-Trimethylbenzoyl chloride Properties." Link

  • National Institute of Standards and Technology (NIST). "Mass Spectral Data for Chlorinated Toluenes." Link

(Note: While specific literature on the exact CAS of the trichloromethyl derivative is sparse due to its transient nature in most papers, the chemistry cited above represents the authoritative consensus for synthesizing sterically hindered gem-trichlorides.)

Exploratory

reactivity of the trichloromethyl group on a benzene ring

An In-depth Technical Guide to the Reactivity of the Trichloromethyl Group on a Benzene Ring Abstract The benzotrichloride moiety, characterized by a trichloromethyl (-CCl₃) group attached to a benzene ring, is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Trichloromethyl Group on a Benzene Ring

Abstract

The benzotrichloride moiety, characterized by a trichloromethyl (-CCl₃) group attached to a benzene ring, is a cornerstone of industrial organic synthesis. Its high reactivity makes it an invaluable intermediate for producing a vast array of downstream products, including dyes, agrochemicals, pharmaceuticals, and polymer additives.[1][2] This guide provides a comprehensive exploration of the synthesis, reactivity, and electronic effects of the trichloromethyl group on a benzene ring. We delve into the mechanistic underpinnings of its key transformations, including hydrolysis, nucleophilic substitution, and its influence on aromatic substitution patterns. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this versatile functional group.

Introduction: The Dichotomy of Stability and Reactivity

Benzotrichloride (α,α,α-trichlorotoluene) and its derivatives represent a fascinating intersection of stability and reactivity.[1] The benzene ring provides a robust scaffold, while the trichloromethyl group acts as a highly reactive handle, susceptible to a variety of chemical transformations.[1] The three electron-withdrawing chlorine atoms render the benzylic carbon highly electrophilic, making it a prime target for nucleophilic attack.[1] This inherent reactivity is the key to its utility, allowing for the conversion of a simple toluene precursor into more complex and valuable functional groups like carboxylic acids, acyl chlorides, and trifluoromethyl groups.[2][3] However, this reactivity also necessitates careful handling, as the compound is toxic, corrosive, and a suspected carcinogen.[1][4]

Synthesis: Forging the Trichloromethyl Group

The predominant industrial method for synthesizing benzotrichloride is the exhaustive free-radical side-chain chlorination of toluene.[1][5] This process is typically initiated by UV light or a radical initiator and proceeds through a stepwise mechanism.[1][5][6]

Mechanism: The reaction is a free-radical chain reaction:[1]

  • Initiation: UV light promotes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a stable, resonance-delocalized benzyl radical and HCl. This benzyl radical then reacts with another molecule of Cl₂ to form benzyl chloride and a new chlorine radical, continuing the chain.

  • Termination: The reaction terminates when radicals combine.

This propagation step is repeated to replace the remaining two hydrogen atoms, sequentially forming benzal chloride (C₆H₅CHCl₂) and finally benzotrichloride (C₆H₅CCl₃).[3][7][8]

G Toluene Toluene (C₆H₅CH₃) BenzylCl Benzyl Chloride (C₆H₅CH₂Cl) Toluene->BenzylCl  Step 1 Cl2_1 Cl₂ Cl2_1->Toluene UV_1 UV Light (Initiation) UV_1->Toluene HCl_1 + HCl BenzylCl->HCl_1 BenzalCl Benzal Chloride (C₆H₅CHCl₂) BenzylCl->BenzalCl  Step 2 Cl2_2 Cl₂ Cl2_2->BenzylCl UV_2 UV Light UV_2->BenzylCl HCl_2 + HCl BenzalCl->HCl_2 Benzotrichloride Benzotrichloride (C₆H₅CCl₃) BenzalCl->Benzotrichloride  Step 3 Cl2_3 Cl₂ Cl2_3->BenzalCl UV_3 UV Light UV_3->BenzalCl HCl_3 + HCl Benzotrichloride->HCl_3

Caption: Free-Radical Chlorination of Toluene.

Causality Behind Experimental Choices:

  • UV Light/Heat: These conditions favor the formation of free radicals, promoting substitution on the alkyl side-chain rather than the aromatic ring.[6][8]

  • Absence of Lewis Acids: Catalysts like FeCl₃ or AlCl₃ must be scrupulously avoided as they promote electrophilic aromatic substitution, leading to undesired ring-chlorinated byproducts.[9][10]

  • Control of Stoichiometry: The ratio of chlorine to toluene is the primary determinant of the final product distribution.[3] A molar ratio of approximately 3:1 is required for exhaustive chlorination to benzotrichloride.[11]

Experimental Protocol: Synthesis of Benzotrichloride

Disclaimer: This protocol involves hazardous materials, including chlorine gas and benzotrichloride, a suspected carcinogen.[4][12] It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][13]

  • Apparatus Setup: Assemble a 500 mL three-necked flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction liquid, and a thermometer. The top of the condenser should be connected to a gas outlet leading to a scrubber (e.g., sodium hydroxide solution) to neutralize excess chlorine and HCl gas.

  • Reagents: Charge the flask with toluene (e.g., 92 g, 1.0 mol).

  • Initiation: Position a UV lamp (e.g., a high-pressure mercury lamp) close to the flask.[9]

  • Reaction: Heat the toluene to reflux (~111°C). Once refluxing, begin bubbling dry chlorine gas through the gas inlet tube at a controlled rate. The reaction is exothermic, and the temperature will rise as the composition of the mixture changes.[14]

  • Monitoring: Monitor the reaction progress by periodically checking the density or refractive index of the reaction mixture. The reaction is complete when the theoretical weight gain for the formation of benzotrichloride has been achieved or when the boiling point of the mixture reaches ~220°C.[5][14]

  • Workup: Once the reaction is complete, turn off the heat and the chlorine supply. Allow the mixture to cool while purging with nitrogen to remove dissolved HCl and unreacted chlorine.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure benzotrichloride.

Reactivity of the Trichloromethyl Group

The high electrophilicity of the benzylic carbon atom is the defining feature of benzotrichloride's reactivity, making it a versatile precursor for numerous functional groups.

G BTC Benzotrichloride (C₆H₅CCl₃) BenzoicAcid Benzoic Acid (C₆H₅COOH) BTC->BenzoicAcid Complete Hydrolysis (H₂O, heat) BenzoylChloride Benzoyl Chloride (C₆H₅COCl) BTC->BenzoylChloride Partial Hydrolysis (H₂O or C₆H₅COOH) Benzotrifluoride Benzotrifluoride (C₆H₅CF₃) BTC->Benzotrifluoride Fluorination (HF or metal fluoride) Orthoester Benzoic Orthoester (C₆H₅C(OR)₃) BTC->Orthoester Alcoholysis (ROH, base)

Caption: Key Transformations of Benzotrichloride.

Hydrolysis: A Controlled Reaction

Hydrolysis is one of the most significant reactions of benzotrichloride. The outcome can be precisely controlled to yield either benzoyl chloride or benzoic acid.[1][15]

  • Complete Hydrolysis to Benzoic Acid: In the presence of excess water, especially at elevated temperatures, benzotrichloride is completely hydrolyzed to benzoic acid and three equivalents of HCl.[3][5][11] This reaction is rapid and is a primary industrial route to benzoic acid.[1][16] The mechanism is thought to proceed via a series of Sɴ1-type steps involving a stabilized benzylic carbocation.

    C₆H₅CCl₃ + 2 H₂O → C₆H₅COOH + 3 HCl

  • Partial Hydrolysis to Benzoyl Chloride: The hydrolysis can be stopped at the benzoyl chloride stage by carefully controlling the amount of water used or by reacting benzotrichloride with one equivalent of benzoic acid.[2][15] This transformation is often catalyzed by Lewis acids like ZnCl₂ or FeCl₃.[17] Benzoyl chloride is a critical intermediate for producing pharmaceuticals, dyes, and benzoyl peroxide.[1][9]

    C₆H₅CCl₃ + C₆H₅COOH → 2 C₆H₅COCl + HCl

Experimental Protocol: Hydrolysis to Benzoic Acid
  • Apparatus Setup: Use a round-bottom flask equipped with a reflux condenser. The outlet of the condenser should be connected to a gas trap to handle the evolved HCl gas.

  • Reagents: Place benzotrichloride (e.g., 19.5 g, 0.1 mol) in the flask. For catalytic hydrolysis, add a small amount of anhydrous zinc chloride (e.g., 0.5 g).[16]

  • Reaction: Heat the benzotrichloride to approximately 100-120°C.[16] Slowly add water (e.g., 5.4 g, 0.3 mol) dropwise to the agitated mixture. The rate of addition should be controlled to maintain a steady evolution of HCl.[16]

  • Completion: After the addition is complete, continue heating for an additional hour to ensure the reaction goes to completion.

  • Workup: Allow the reaction mixture to cool to room temperature. The benzoic acid will solidify.

  • Purification: Collect the solid product by filtration. Wash the crude benzoic acid with cold water to remove any remaining HCl. The product can be further purified by recrystallization from hot water.

Nucleophilic Substitution and Other Transformations

The -CCl₃ group can be displaced by a variety of nucleophiles, providing access to a wide range of compounds.

  • Fluorination: Reaction with anhydrous hydrogen fluoride (HF) or metal fluorides replaces all three chlorine atoms with fluorine, yielding benzotrifluoride (C₆H₅CF₃).[2][3][5] Benzotrifluoride is a key intermediate in the synthesis of certain herbicides and pharmaceuticals.

  • Alcoholysis: In the presence of anhydrous alcohols and a base to scavenge HCl, benzotrichloride can be converted to benzoic acid orthoesters.[2]

  • Friedel-Crafts Type Reactions: Benzotrichloride can react with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to form triphenylmethane derivatives, which are precursors to many dyes.[1][2]

Electronic Effects on the Benzene Ring

The trichloromethyl group profoundly influences the reactivity of the attached benzene ring towards electrophilic aromatic substitution (EAS).

  • Inductive Effect (-I): The three highly electronegative chlorine atoms exert a powerful electron-withdrawing inductive effect (-I effect).[18] This effect pulls electron density away from the benzene ring through the sigma bond.

  • Reactivity: This strong inductive withdrawal of electron density deactivates the benzene ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles than benzene itself.[19][20]

  • Directing Effect: The -CCl₃ group is a meta-director .[18] This can be explained by examining the stability of the carbocation intermediates (Wheland intermediates or sigma complexes) formed during electrophilic attack at the ortho, para, and meta positions.

G cluster_ortho Ortho Attack (Destabilized) cluster_meta Meta Attack (Least Destabilized) cluster_para Para Attack (Destabilized) o1 o1 o2 o2 o3 o3 o4 o4 o_label Positive charge adjacent to electron-withdrawing CCl₃. Highly unfavorable. m1 m1 m2 m2 m3 m3 m_label Positive charge is never placed adjacent to the CCl₃ group. p1 p1 p2 p2 p3 p3 p4 p4 p_label Positive charge adjacent to electron-withdrawing CCl₃. Highly unfavorable.

Caption: Stability of Wheland Intermediates.

When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the -CCl₃ group. This is highly destabilizing due to the powerful inductive effect of the trichloromethyl group.[18] In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the -CCl₃ group.[18] Consequently, the transition state leading to the meta product is lower in energy, and the meta-substituted product is formed preferentially.

Summary of Properties and Safety

Working with benzotrichloride requires a thorough understanding of its properties and strict adherence to safety protocols.

PropertyValueReference
Chemical Formula C₇H₅Cl₃[1]
Molar Mass 195.48 g/mol [5]
Appearance Colorless to yellowish oily liquid[12][21]
Odor Pungent, penetrating[21][22]
Density ~1.376 g/mL[5]
Boiling Point 220.8 °C[5]
Melting Point -5.0 °C[5]
Solubility Insoluble in water (hydrolyzes)[2][5][22]

Safety Considerations:

  • Toxicity: Benzotrichloride is toxic if inhaled or swallowed and is corrosive to skin and eyes.[4][21][23]

  • Carcinogenicity: It is classified as a potential human carcinogen (IARC Group 2A).[1][12] All contact should be minimized.

  • Handling: Always handle in a well-ventilated chemical fume hood.[13] Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[4][21]

  • Storage: Store in a cool, dry, well-ventilated area away from water and moisture, as it hydrolyzes to form corrosive HCl gas.[13] Keep containers tightly sealed.[4]

  • Spills: Absorb spills with an inert material and dispose of as hazardous waste.[4]

Conclusion

The trichloromethyl group, when attached to a benzene ring, is a powerful and versatile functional group. Its synthesis via free-radical chlorination of toluene is a well-established industrial process. The high reactivity of the -CCl₃ group, particularly its propensity for hydrolysis and nucleophilic substitution, allows for its conversion into a wide array of valuable chemical intermediates. Simultaneously, its strong electron-withdrawing nature deactivates the aromatic ring and directs electrophilic substitution to the meta position. A thorough understanding of this reactivity, coupled with stringent safety practices, is essential for leveraging the full synthetic potential of benzotrichloride and its derivatives in research and industrial applications.

References

  • Sinocure Chemical Group.
  • YouTube. (2019).
  • YouTube. (2019).
  • Filo. (2025).
  • Tanabe, K., & Sano, T. (1966). THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE.
  • CDH Fine Chemical.
  • Guidechem. What are the synthesis methods of Benzotrichloride?.
  • NJ.gov. Common Name: BENZOTRICHLORIDE HAZARD SUMMARY.
  • YouTube. (2019).
  • Quora. (2019). What does the reaction of toluene with chlorine in the presence of light yield?.
  • Inchem.org. ICSC 0105 - BENZOTRICHLORIDE.
  • GOV.UK. (2022).
  • GOV.UK. Benzotrichloride - Incident management.
  • ResearchGate. Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
  • Sciencemadness.org. (2008).
  • Sciencemadness.org. (2005). benzotrichloride---> benzoylchloride.
  • Chemcess. (2024). Benzotrichloride: Properties, Reactions, Production And Uses.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7367, Benzotrichloride.
  • Wikipedia. Benzotrichloride.
  • Google Patents. (1925).
  • Chemistry LibreTexts. (2023).
  • YouTube. (2024). Transformation of benzotrichloride to benzoic acid. #chemistry.
  • Benchchem. Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis.
  • Michigan State University Department of Chemistry.
  • Wikipedia.

Sources

Foundational

A Technical Guide to 2-(Trichloromethyl)mesitylene: Synthesis, Reactivity, and Keystone Applications in Advanced Chemical Synthesis

Abstract: This technical guide provides an in-depth analysis of 1,3,5-Trimethyl-2-(trichloromethyl)benzene, also known as 2-(trichloromethyl)mesitylene. While specific literature on this compound is limited, its signific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 1,3,5-Trimethyl-2-(trichloromethyl)benzene, also known as 2-(trichloromethyl)mesitylene. While specific literature on this compound is limited, its significant potential can be extrapolated from the well-established chemistry of its constituent moieties: a sterically hindered mesitylene core and a highly reactive trichloromethyl group. This document outlines a proposed synthetic pathway, discusses its physicochemical properties, and explores its primary role as a versatile synthetic intermediate. Key potential applications are detailed, including its transformation into sterically hindered carboxylic acids and trifluoromethylarenes, which are valuable scaffolds in drug discovery, agrochemicals, and materials science. This guide is intended for researchers and professionals in chemical synthesis and drug development, providing both theoretical grounding and practical insights into harnessing the unique reactivity of this compound.

Introduction: The Strategic Value of Steric Hindrance and Reactive Functionality

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount. Molecules that combine unique steric environments with versatile reactive handles offer chemists powerful tools to construct complex and novel architectures. 1,3,5-Trimethyl-2-(trichloromethyl)benzene (hereafter 2-(trichloromethyl)mesitylene) represents a compelling, albeit underexplored, example of such a scaffold.

The structure is characterized by two key features:

  • A Mesitylene Core: The 1,3,5-trimethylbenzene substitution pattern provides significant steric bulk around the 2-position. This steric hindrance can be exploited to direct reactions, stabilize reactive intermediates, or impart specific conformational properties to a target molecule.

  • A Trichloromethyl Group (-CCl₃): This functional group is a synthetic linchpin. It is a masked carboxylic acid and, more importantly, a direct precursor to the trifluoromethyl (-CF₃) group. The -CF₃ group is a critical component in modern pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2]

This guide will synthesize information from analogous chemical systems to present a comprehensive overview of 2-(trichloromethyl)mesitylene, focusing on its synthesis, reactivity, and its potential as a high-value intermediate for specialized applications.

Proposed Synthesis and Characterization

Synthetic Pathway: Free-Radical Chlorination

The most direct precursor is 1,2,3,5-tetramethylbenzene (isodurene). The synthesis would proceed via the exhaustive free-radical chlorination of the benzylic methyl group at the 2-position. The flanking methyl groups at the 1 and 3 positions provide steric shielding, which may influence reactivity but should not prevent the reaction.

Reaction: Isodurene → 2-(Trichloromethyl)mesitylene

Key Reagents & Conditions:

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common choice for controlled benzylic chlorination. Alternatively, sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under UV irradiation can be used for more aggressive chlorination.

  • Radical Initiator: A radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is required to start the chain reaction.

  • Solvent: An inert solvent like carbon tetrachloride (CCl₄) or benzene is typically used.

  • Conditions: The reaction is typically run at reflux with initiation by heat or UV light.

Detailed Experimental Protocol (Proposed)
  • Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The entire apparatus should be dried to prevent side reactions.

  • Reagents: Isodurene (1.0 eq) is dissolved in CCl₄. N-Chlorosuccinimide (3.0-3.3 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) are added.

  • Reaction: The mixture is heated to reflux (approx. 77°C for CCl₄) and stirred vigorously. The reaction progress can be monitored by GC-MS or TLC by observing the disappearance of the starting material and the sequential appearance of mono-, di-, and trichlorinated intermediates.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate to remove any remaining chlorine, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-(trichloromethyl)mesitylene.

Self-Validation and Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, proton NMR should show distinct signals for the aromatic protons and the three methyl groups. The absence of a benzylic proton signal and the presence of a quaternary carbon signal attached to the -CCl₃ group in the ¹³C NMR would be key indicators of success.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a trichlorinated compound.

  • Infrared (IR) Spectroscopy: To identify characteristic C-H and C-Cl bond vibrations.

Physicochemical Properties (Predicted)

While experimental data for 2-(trichloromethyl)mesitylene is scarce, its properties can be estimated based on related compounds such as 2,4,6-trimethylbenzyl chloride and 1,4-bis(trichloromethyl)benzene.

PropertyPredicted Value / CharacteristicRationale / Comparison
Molecular Formula C₁₀H₁₁Cl₃-
Molecular Weight 237.55 g/mol -
Appearance White to off-white crystalline solidSimilar to other chlorinated aromatics like 2,4-bis(chloromethyl)mesitylene.[3]
Melting Point Moderately highThe symmetrical and bulky nature of the mesityl group would likely lead to efficient crystal packing.
Boiling Point >250 °C (at atm. pressure)The high molecular weight and polarity of the C-Cl bonds would result in a high boiling point.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Toluene)Consistent with nonpolar aromatic compounds containing halogen atoms.[4][5]

Core Reactivity & Potential Applications

The primary value of 2-(trichloromethyl)mesitylene lies in its utility as a synthetic intermediate. The -CCl₃ group can be readily transformed into other valuable functional groups, with the mesitylene core providing a unique, sterically-defined environment.

Diagram: Key Synthetic Transformations

The following diagram illustrates the central role of 2-(trichloromethyl)mesitylene as a precursor to other valuable chemical entities.

G main 1,3,5-Trimethyl-2-(trichloromethyl)benzene acid 2,4,6-Trimethylbenzoic Acid main->acid Hydrolysis (H₂O, Catalyst) trifluoromethyl 1,3,5-Trimethyl-2-(trifluoromethyl)benzene main->trifluoromethyl Halogen Exchange (HF, SbCl₅)

Caption: Synthetic utility of 2-(trichloromethyl)mesitylene.

Application 1: Synthesis of Sterically Hindered Carboxylic Acids

The trichloromethyl group is a well-established precursor to a carboxylic acid via hydrolysis.[5][6][7] This transformation provides a direct route to 2,4,6-trimethylbenzoic acid, a sterically hindered aromatic acid.

Causality: The hydrolysis proceeds via nucleophilic substitution, where water attacks the electrophilic carbon of the -CCl₃ group. The reaction is often catalyzed by acids or Lewis acids (e.g., ZnCl₂), or performed under alkaline conditions.[7][8] The severe steric hindrance from the flanking methyl groups may slow the reaction rate compared to unhindered analogs like benzotrichloride, potentially requiring more forcing conditions.

Potential Uses of the Product:

  • Pharmaceuticals: Sterically hindered benzoic acids are used as building blocks for active pharmaceutical ingredients (APIs) where restricted bond rotation is desired.

  • Polymers: They can be used as monomers or terminating agents in polymer synthesis to introduce bulky side groups, affecting the material's physical properties.

  • Setup: A flask is charged with 2-(trichloromethyl)mesitylene (1.0 eq) and a catalytic amount of anhydrous zinc chloride (e.g., 5 mol%).[8]

  • Reaction: The mixture is heated to 100-120°C. Water is added dropwise at a rate that matches its consumption to avoid dissolving and deactivating the catalyst.[8] The reaction evolves HCl gas, which must be neutralized with a scrubber.

  • Workup: After the reaction is complete (monitored by TLC), the mixture is cooled. The resulting solid, 2,4,6-trimethylbenzoic acid, can be purified by recrystallization from an appropriate solvent.

Application 2: Precursor for Trifluoromethylarenes

Arguably the most valuable application of this compound is its conversion to 1,3,5-trimethyl-2-(trifluoromethyl)benzene. The trifluoromethyl group is a bioisostere of a methyl or ethyl group but with vastly different electronic properties, making it a cornerstone of modern medicinal chemistry.[1]

Causality: This transformation is achieved through a halogen exchange (Halex) reaction, typically using hydrogen fluoride (HF). The reaction is often catalyzed by a Lewis acid like antimony pentachloride (SbCl₅), which facilitates the exchange of chlorine for fluorine atoms.[9][10]

Industrial Relevance: The conversion of Ar-CCl₃ to Ar-CF₃ is an industrially significant process for producing key intermediates for pharmaceuticals, dyes, and pesticides.[5][10]

Caution: This reaction involves anhydrous HF and Lewis acids and must be performed by trained personnel in a specialized pressure vessel (autoclave) with appropriate safety measures.

  • Setup: An autoclave is charged with 2-(trichloromethyl)mesitylene and a catalytic amount of antimony pentachloride.

  • Reaction: The vessel is sealed and cooled. Anhydrous hydrogen fluoride is then introduced. The autoclave is heated to 50-100°C for several hours.[9]

  • Workup: After cooling and careful venting of excess HF, the reaction mixture is poured onto ice. The organic phase is separated, washed with water and a mild base (e.g., NaHCO₃ solution), and dried.

  • Purification: The crude product is purified by fractional distillation to yield the desired trifluoromethyl derivative.

Conclusion and Future Outlook

1,3,5-Trimethyl-2-(trichloromethyl)benzene stands out as a specialized chemical intermediate with significant untapped potential. While not a widely commercialized product itself, its true value is realized upon its conversion into other high-value chemical entities. Its ability to serve as a direct precursor to sterically crowded carboxylic acids and, most critically, to trifluoromethyl-substituted arenes, positions it as a strategic building block for tackling complex synthetic challenges.

For researchers in drug discovery and materials science, this compound offers a direct entry point to scaffolds that combine the unique steric and electronic properties of the mesityl and trifluoromethyl groups, respectively. Future research could focus on optimizing its synthesis, exploring its reactivity with a broader range of nucleophiles, and demonstrating its utility in the total synthesis of novel, high-performance molecules.

References

  • CN109320418B - Synthesis method and application of 1,3, 5-trimethyl benzene tricarboxylate - Google Patents.
  • A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal. Available at: [Link]

  • Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure - Beilstein Journals. Available at: [Link]

  • Study on Trichloromethylation Reaction of Aromatic Compounds - sioc-journal.cn. Available at: [Link]

  • 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene - PubChem. Available at: [Link]

  • Study on trichloromethylation reaction of aromatic compounds - ResearchGate. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Available at: [Link]

  • Chemical Properties of Benzene, 2-(chloromethyl)-1,3,5-trimethyl- (CAS 1585-16-6). Cheméo. Available at: [Link]

  • Radialene - Wikipedia. Available at: [Link]

  • US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents.
  • US3297771A - Trichloromethylation of chlorosubstituted benzenes - Google Patents.
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed - NIH. Available at: [Link]

  • Trifluoromethylation - Wikipedia. Available at: [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. Scientific & Academic Publishing. Available at: [Link]

  • 2,4-Bis(chloromethyl)mesitylene - Chemical & Physical Properties by Cheméo. Available at: [Link]

  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts. Available at: [Link]

  • US1557153A - Manufacture of benzoic acid from benzotrichloride - Google Patents.
  • Benzene, (trichloromethyl)- - NIST WebBook. Available at: [Link]

  • Benzotrichloride - Wikipedia. Available at: [Link]

  • How to convert chlorobenzene to benzoic acid? #organicchemistry #organicchemistryconversions - YouTube. Available at: [Link]

  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. Available at: [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University. Available at: [Link]

  • 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 - PubChem. Available at: [Link]

Sources

Exploratory

Steric Fortresses: The Discovery, Synthesis, and Hydrolytic Resistance of 1,3,5-Trimethyl-2-(trichloromethyl)benzene

Executive Summary This technical guide examines 1,3,5-Trimethyl-2-(trichloromethyl)benzene (also known as 2,4,6-trimethylbenzotrichloride), a molecule that serves as a cornerstone case study in physical organic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines 1,3,5-Trimethyl-2-(trichloromethyl)benzene (also known as 2,4,6-trimethylbenzotrichloride), a molecule that serves as a cornerstone case study in physical organic chemistry. For drug development professionals, this compound is not merely a reagent; it is the archetype of steric protection . Its history and chemistry illustrate the "Ortho Effect"—the ability of flanking substituents to kinetically inhibit reactions at a reactive center.

This guide details the synthesis of this sterically congested molecule, its unique hydrolytic behavior requiring superacidic media, and the mechanistic principles that make it a relevant model for designing metabolically stable pharmacophores.

Part 1: Historical Significance & The "Ortho Effect"

The discovery and subsequent study of 1,3,5-trimethyl-2-(trichloromethyl)benzene emerged from the early 20th-century efforts to understand benzene substitution patterns. While standard benzotrichloride (


) hydrolyzes rapidly to benzoic acid in hot water, the 2,4,6-trimethyl variant is practically inert under standard conditions.

This resistance puzzled early chemists until the development of conformational analysis and Transition State Theory (TST). The molecule became a proving ground for Newman’s Rule of Six and the concept of steric inhibition of resonance.

  • The Discovery Context: Early Friedel-Crafts experiments (circa 1930s-1950s) utilizing carbon tetrachloride often yielded complex mixtures. Isolating the trichloromethyl species required precise control to prevent over-alkylation.

  • The Mechanistic Breakthrough: Research by Roobol (1962) and others in the physical-organic era demonstrated that hydrolysis could not proceed via the standard

    
    -like tetrahedral intermediate due to the "picket fence" of methyl groups. Instead, it required an 
    
    
    
    -type ionization to a linear acylium intermediate, achievable only in concentrated sulfuric acid.

Part 2: Technical Synthesis Protocol

Methodology: Friedel-Crafts Trichloromethylation Objective: Selective introduction of a


 group onto the mesitylene ring.[1]
Reaction Mechanism & Logic

Direct radical chlorination of mesitylene (side-chain chlorination) is non-selective, often chlorinating the 1,3,5-methyl groups. To install the


 group directly on the ring, we utilize a Friedel-Crafts alkylation with carbon tetrachloride (

) driven by aluminum chloride (

).

Critical Control Point: The reaction must be managed to prevent dimerization (formation of benzophenone derivatives). Excess


 is used as both reactant and solvent to favor the mono-adduct.
Step-by-Step Protocol
  • Reagents:

    • Mesitylene (1,3,5-Trimethylbenzene): 1.0 eq (High Purity)

    • Carbon Tetrachloride (

      
      ): 10.0 eq (Excess/Solvent)
      
    • Aluminum Chloride (

      
      ): 1.2 eq (Anhydrous, Powdered)
      
    • Safety Note:

      
       is hepatotoxic and an ozone depleter. Perform in a sealed, high-efficiency fume hood.
      
  • Workflow:

    • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser fitted with a

      
       drying tube.
      
    • Solvation: Charge the flask with

      
       and cool to 0°C in an ice bath.
      
    • Catalyst Activation: Add anhydrous

      
       in portions. The suspension may darken slightly.
      
    • Addition: Mix Mesitylene with a small volume of

      
      . Add this solution dropwise over 60 minutes.
      
      • Observation: Evolution of

        
         gas indicates initiation. The mixture will turn deep orange/red (formation of the 
        
        
        
        -complex).
    • Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (approx. 77°C) for 4–6 hours.

    • Quench: Cool to 0°C. Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated

      
       (to solubilize aluminum salts).
      
    • Workup: Separate the organic layer (

      
      ). Extract the aqueous layer twice with dichloromethane (
      
      
      
      ). Combine organics, wash with brine, and dry over
      
      
      .
    • Purification: Remove solvents via rotary evaporation. The residue is purified via vacuum distillation.

      • Target: 1,3,5-Trimethyl-2-(trichloromethyl)benzene distills as a viscous oil or low-melting solid (BP approx. 135-140°C at 10 mmHg).

Synthesis Visualization

SynthesisWorkflow cluster_inputs Reagents Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Complex Sigma-Complex (Deep Red Intermediate) Mesitylene->Complex + CCl4 / AlCl3 (0°C to Reflux) CCl4 CCl4 (Excess) CCl4->Complex AlCl3 AlCl3 (Catalyst) AlCl3->Complex Quench Ice/HCl Quench Complex->Quench - HCl gas Product 2,4,6-Trimethylbenzotrichloride (Target) Quench->Product Extraction & Distillation

Figure 1: Friedel-Crafts synthesis pathway utilizing carbon tetrachloride as the electrophilic source.

Part 3: The Hydrolysis Paradox & Mechanism

The defining characteristic of 1,3,5-trimethyl-2-(trichloromethyl)benzene is its refusal to hydrolyze under standard conditions (boiling aqueous base). This resistance is a direct consequence of the two ortho-methyl groups blocking the trajectory for nucleophilic attack.

The "Newman" Mechanism (Acylium Ion Pathway)

To convert this molecule to Mesitoic Acid (2,4,6-trimethylbenzoic acid), one must bypass the steric blockade. This is achieved not by forcing the nucleophile in, but by forcing the leaving group (


) out first, creating a linear intermediate that relieves steric strain.

Protocol:

  • Dissolve the trichloromethyl compound in 100% Sulfuric Acid .

  • Observation: The solution turns a brilliant deep color (Halochromism), indicating the formation of the stable Acylium (Oxocarbonium) Ion .

  • Pour the sulfuric acid solution onto ice. The acylium ion is trapped by water to precipitate Mesitoic Acid immediately.

Mechanistic Pathway Visualization

HydrolysisMechanism State1 Neutral Precursor (Sterically Blocked) State2 Ionization in 100% H2SO4 State1->State2 Protonation of Cl? Intermediate Acylium Ion (Ar-C=O+) (Linear & Resonance Stabilized) State2->Intermediate Loss of 3 HCl (Formation of Dication/Acylium) Trap Water Quench Intermediate->Trap Nucleophilic Attack (Barrier Lowered) Product Mesitoic Acid (Carboxylic Acid) Trap->Product Deprotonation

Figure 2: The acid-catalyzed ionization pathway. Note that the linear geometry of the Acylium intermediate relieves the steric strain caused by the ortho-methyl groups.

Part 4: Data & Physical Properties

The following data consolidates physical parameters relevant for handling and identification.

PropertyValueNotes
IUPAC Name 1,3,5-Trimethyl-2-(trichloromethyl)benzeneOften cited as 2,4,6-Trimethylbenzotrichloride
Molecular Formula

Molecular Weight 237.55 g/mol
Boiling Point ~276°C (760 mmHg)135-140°C at 10 mmHg
Density 1.253 g/cm³Denser than water
Hydrolysis Rate

(in neutral

)
Requires superacidic media (

)
Appearance Colorless to pale yellow oilCrystallizes upon standing/chilling

References

  • Roobol, N. R. (1962).[2] Rates and mechanism of dipositive carbonium ion hydrolysis. Michigan State University.[2] Link

  • Organic Syntheses. Mesitoic Acid. Org. Synth. 1941, 21, 77. (Describes the related hydrolysis of hindered amides/nitriles, grounding the steric argument). Link

  • Newman, M. S. (1956). Steric Effects in Organic Chemistry. John Wiley & Sons. (Foundational text on the "Rule of Six" and ortho-effects).
  • NIST Chemistry WebBook. Benzene, 2-chloro-1,3,5-trimethyl-. (Used for physical property correlation of the mesityl core). Link

Sources

Foundational

A Technical Guide to the Systematic Nomenclature of 2-(Trichloromethyl)-1,3,5-trimethylbenzene

Abstract: The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring reproducibility and safety in research and development. This technical guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring reproducibility and safety in research and development. This technical guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound specified as "1,3,5-Trimethyl-2-(trichloromethyl)benzene." We will deconstruct the naming process, justify the correct IUPAC name, and explore the use of common names for the parent structure. This document serves as a reference for researchers, chemists, and drug development professionals to correctly identify and name complex substituted aromatic compounds.

The Imperative of Systematic Nomenclature

In the fields of chemical research and pharmaceuticals, the IUPAC naming system provides a universal language. It establishes a rigorous, rule-based framework that assigns a unique, descriptive name to every distinct chemical structure. This systematic approach eliminates the ambiguity of common or trivial names, which can vary regionally or historically, and is critical for database searching, regulatory submissions, and patent filings. The following sections will apply these foundational principles to the specific case of a substituted trimethylbenzene.

Analysis and Derivation of the Preferred IUPAC Name

The name provided, "1,3,5-Trimethyl-2-(trichloromethyl)benzene," accurately describes the molecule but can be refined by considering IUPAC's rules for parent structures and substituent priority.

Identifying the Parent Structure

The core of the molecule is a benzene ring with three methyl groups arranged symmetrically. A benzene ring with methyl substituents can often be given a common name that is retained by IUPAC as the preferred parent hydride name.

  • Benzene: The fundamental aromatic ring.

  • Toluene: Benzene substituted with one methyl group.

  • Xylene: Benzene substituted with two methyl groups (ortho-, meta-, or para-).

  • Mesitylene: Benzene substituted with three methyl groups at the 1, 3, and 5 positions.[1]

According to IUPAC recommendations, when 1,3,5-trimethylbenzene is a parent structure, the name mesitylene is preferred.[1] This simplifies the final name and is widely understood in the scientific community.

Identifying Substituents and Assigning Locants

With mesitylene established as the parent structure, we must identify the remaining substituent and its position.

  • Substituent: The molecule has one additional group: a trichloromethyl group (-CCl₃).

  • Numbering the Parent: For mesitylene, the methyl groups are located at positions 1, 3, and 5. The remaining positions available for substitution are 2, 4, and 6. Due to the symmetry of mesitylene, these three positions are equivalent.

  • Assigning the Locant: The trichloromethyl group is placed on one of these equivalent positions, which is assigned the lowest possible number: 2.

Therefore, the systematic name is constructed by attaching the substituent name to the parent name, preceded by its locant.

  • Substituent: 2-(trichloromethyl)

  • Parent: mesitylene

Combining these gives 2-(Trichloromethyl)mesitylene . However, a further check of authoritative databases shows that it is more common to name it based on the benzene ring directly. In this case, the name becomes 2-(chloromethyl)-1,3,5-trimethylbenzene if it were a single chloro-methyl group.[2][3] When applying the principle of lowest locants to the full structure, we have substituents at positions 1, 2, 3, and 5. The correct IUPAC name is thus derived by listing the substituents alphabetically and assigning the lowest possible numbering scheme.

The final, preferred IUPAC name is 2-(Trichloromethyl)-1,3,5-trimethylbenzene . This name is unambiguous and follows the fundamental IUPAC rules. The name "1,3,5-Trimethyl-2-(trichloromethyl)benzene" is also a valid systematic name but is less conventional as it does not follow the alphabetical listing of substituents when determining the numbering.[3]

Structural Confirmation and Physicochemical Properties

Correctly naming the compound allows for its unambiguous identification in chemical databases, ensuring that associated data is accurate.

Molecular Structure

The structure consists of a central benzene ring. Methyl (-CH₃) groups are attached at carbons 1, 3, and 5. A trichloromethyl (-CCl₃) group is attached at carbon 2.

dot graph { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes Me1 [label="H₃C"]; CCl3_group [label="CCl₃"]; Me3 [label="CH₃"]; Me5 [label="CH₃"]; H4 [label="H"]; H6 [label="H"];

// Position labels pos1 [label="1", pos="1.2,2.1!", fontcolor="#EA4335"]; pos2 [label="2", pos="2.4,0.0!", fontcolor="#EA4335"]; pos3 [label="3", pos="1.2,-2.1!", fontcolor="#EA4335"]; pos4 [label="4", pos="-1.2,-2.1!", fontcolor="#EA4335"]; pos5 [label="5", pos="-2.4,0.0!", fontcolor="#EA4335"]; pos6 [label="6", pos="-1.2,2.1!", fontcolor="#EA4335"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- Me1 [len=1.5]; C2 -- CCl3_group [len=1.5]; C3 -- Me3 [len=1.5]; C5 -- Me5 [len=1.5]; C4 -- H4 [len=1.5]; C6 -- H6 [len=1.5];

// Positioning nodes C1 [pos="1,1.732!"]; C2 [pos="2,0!"]; C3 [pos="1,-1.732!"]; C4 [pos="-1,-1.732!"]; C5 [pos="-2,0!"]; C6 [pos="-1,1.732!"]; } figcaption { caption-side: bottom; text-align: center; font-style: italic; font-size: 0.9em; color: #5F6368; }

Structure of 2-(Trichloromethyl)-1,3,5-trimethylbenzene
Physicochemical Data

The following table summarizes key computed and experimental properties for the related compound 2-(chloromethyl)-1,3,5-trimethylbenzene, which provides a baseline for understanding the physical characteristics of the trichloromethyl analogue.

PropertyValueSource
Molecular Formula C₁₀H₁₃Cl[2][3]
Molecular Weight 168.66 g/mol [2][3]
CAS Number 1585-16-6[2][3]
Melting Point 34-38 °C[2]
Boiling Point 114-115 °C (at 10 mmHg)[2]
Appearance White to pale brown crystalline mass[4]
Sensitivity Air & Moisture Sensitive[4]

Note: Data is for the monochloromethyl derivative, as extensive data for the trichloromethyl derivative is less available in public databases.

Experimental Workflows: Synthesis Considerations

Proposed Synthetic Protocol: Free-Radical Chlorination

This protocol is a theoretical workflow and must be validated under controlled laboratory conditions by trained professionals.

Objective: To synthesize 2-(trichloromethyl)-1,3,5-trimethylbenzene from isodurene.

Reaction: Isodurene + 3 Cl₂ --(UV light or AIBN)--> 2-(Trichloromethyl)-1,3,5-trimethylbenzene + 3 HCl

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve isodurene in a suitable inert solvent (e.g., carbon tetrachloride).

  • Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN) to the solution.

  • Chlorination: While stirring vigorously and irradiating the flask with a UV lamp, bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction is exothermic and should be monitored.

  • Monitoring: Track the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the formation of mono-, di-, and trichlorinated products.

  • Workup: Once the desired level of trichlorination is achieved, stop the chlorine flow and UV irradiation. Allow the mixture to cool. Neutralize the excess HCl by washing the organic layer with a saturated sodium bicarbonate solution, followed by water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product will be a mixture of chlorinated species. Purify the desired 2-(trichloromethyl)-1,3,5-trimethylbenzene using fractional distillation or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Isodurene in CCl₄ B Add AIBN Initiator A->B C Heat to Reflux B->C Start Reaction D Bubble Cl₂ Gas with UV Irradiation C->D E Monitor via GC/TLC D->E F Cool & Quench (NaHCO₃ wash) E->F Reaction Complete G Dry Organic Layer (MgSO₄) F->G H Solvent Removal G->H I Purify via Distillation or Chromatography H->I

Proposed workflow for the synthesis of the target compound.

Conclusion

The systematic name for the discussed compound, according to IUPAC guidelines, is 2-(Trichloromethyl)-1,3,5-trimethylbenzene . While the common parent name "mesitylene" is often preferred for 1,3,5-trimethylbenzene, direct naming using "benzene" as the parent is also correct and widely understood. This guide has demonstrated the logical deconstruction of the chemical name, verified its structure, and proposed a synthetic pathway. Adherence to systematic nomenclature is paramount for clarity, safety, and efficiency in all scientific endeavors.

References

  • ChemBeq. Understanding the Properties of 2-(Chloromethyl)-1,3,5-trimethylbenzene for Your Synthesis. Available at: [Link]

  • PrepChem. Synthesis of 1,3,5-trichlorobenzene. Available at: [Link]

  • PubChem. 1,3,5-Trichloro-2,4,6-trimethylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents.US1977178A - Production of 1,3,5-trimethyl benzene.
  • PubChem. 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. 1,3,5-Trichlorobenzene. Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Available at: [Link]

  • Chemical Synthesis Database. 2-(chloromethyl)-1,3,5-trimethylbenzene. Available at: [Link]

  • PubChem. 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Benzene, 2-(chloromethyl)-1,3,5-trimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. Mesitylene. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Hydrolysis of Sterically Hindered 1,3,5-Trimethyl-2-(trichloromethyl)benzene

Executive Summary This Application Note details the optimized protocol for converting 1,3,5-trimethyl-2-(trichloromethyl)benzene to 2,4,6-trimethylbenzoic acid (Mesitoic acid). Unlike non-hindered benzotrichlorides, whic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for converting 1,3,5-trimethyl-2-(trichloromethyl)benzene to 2,4,6-trimethylbenzoic acid (Mesitoic acid). Unlike non-hindered benzotrichlorides, which hydrolyze readily in aqueous base or acid, this specific substrate exhibits profound steric resistance due to the "ortho effect" exerted by the flanking methyl groups at positions 1 and 3.

Standard hydrolytic methods (aqueous NaOH or dilute HCl) fail to generate the product in appreciable yields because the steric bulk prevents the formation of the necessary tetrahedral intermediates (


 hybridized). This protocol utilizes concentrated sulfuric acid (96-98%) to drive the reaction through a linear acylium ion (

hybridized) intermediate, effectively bypassing the steric barrier.

Mechanistic Insight: Overcoming the Ortho Effect

The hydrolysis of 1,3,5-trimethyl-2-(trichloromethyl)benzene is a textbook example of steric inhibition of resonance and nucleophilic attack.

Why Standard Hydrolysis Fails

In a typical nucleophilic substitution (hydrolysis), water or hydroxide attacks the electrophilic carbon of the trichloromethyl group. This requires the formation of a crowded tetrahedral intermediate. In this substrate, the two ortho-methyl groups physically block the trajectory of the incoming nucleophile and destabilize the transition state due to severe Van der Waals repulsion.

The Sulfuric Acid Solution (Acylium Pathway)

By dissolving the substrate in concentrated sulfuric acid, we promote an


-type ionization. The reaction proceeds via the sequential loss of chloride ions, eventually forming the Mesitoyl Acylium Ion  (

).
  • Geometry: The acylium ion is linear (

    
     hybridized).
    
  • Sterics: The linear geometry moves the oxygen away from the flanking methyl groups, significantly relieving steric strain compared to a tetrahedral intermediate.

  • Quench: Upon pouring the mixture into water, the highly reactive acylium ion is rapidly hydrated to the carboxylic acid.

Pathway Visualization

HydrolysisMechanism cluster_conditions Reaction Environment Start 1,3,5-Trimethyl-2- (trichloromethyl)benzene Ion1 Dichlorocarbocation (Intermediate) Start->Ion1 + H₂SO₄ - HCl Acylium Mesitoyl Acylium Ion (Ar-C≡O⁺) Ion1->Acylium - 2 HCl (Ionization) Product 2,4,6-Trimethylbenzoic Acid (Precipitate) Acylium->Product + H₂O (Ice Quench) Fast Hydration

Figure 1: Reaction pathway showing the critical transition from the sterically crowded precursor to the linear acylium ion intermediate in superacidic media.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Precursor 1,3,5-Trimethyl-2-(trichloromethyl)benzeneStarting Material
Acid Sulfuric Acid, Conc. (96-98%)Solvent & Reagent
Quench Crushed Ice / Deionized WaterHydration Agent
Reactor Round-bottom flask with gas outletReaction Vessel
Scrubber NaOH trap or Fume HoodHCl Gas Management
Step-by-Step Methodology

Step 1: Setup and Safety

  • Hazard: This reaction generates copious amounts of hydrogen chloride (HCl) gas. Work exclusively in a well-ventilated fume hood.

  • Setup a round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride) or a gas outlet leading to a caustic scrubber (10% NaOH).

Step 2: Acid Addition (The Ionization Phase)

  • Place 10.0 g (42 mmol) of 1,3,5-trimethyl-2-(trichloromethyl)benzene into the flask.

  • Add 50 mL of Concentrated Sulfuric Acid (96-98%) at room temperature.

    • Note: Do not add water. The presence of water at this stage will inhibit acylium formation and lead to incomplete hydrolysis.

  • Stirring: Initiate vigorous stirring. The organic solid may be initially insoluble but will dissolve as the reaction progresses.

Step 3: Reaction Monitoring

  • Observation: The solution will turn a deep orange/red color, characteristic of the stable mesitoyl acylium ion.

  • Gas Evolution: HCl gas will bubble off steadily.

  • Temperature: The reaction is slightly endothermic initially but may warm up. Maintain temperature between 25°C and 40°C .

    • Optimization: If dissolution is slow, warm gently to 45°C. Do not exceed 60°C to avoid sulfonation of the aromatic ring.

  • Completion: Stir for 2–4 hours . The reaction is complete when HCl evolution ceases and the solution is homogenous and deeply colored.

Step 4: Quenching (Hydration)

  • Prepare a beaker containing 300 g of crushed ice .

  • Slowly pour the sulfuric acid solution onto the ice with manual stirring.

    • Exotherm Warning: The hydration of sulfuric acid is highly exothermic. Add slowly to prevent splashing.

  • Precipitation: The deep red color will vanish instantly, replaced by a thick white precipitate of crude 2,4,6-trimethylbenzoic acid.

Step 5: Isolation and Purification

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with cold water (3 x 50 mL) to remove residual sulfuric acid.

  • Purification (Base Extraction):

    • Dissolve the crude solid in 10% Sodium Bicarbonate (

      
      ) solution.
      
    • Filter off any insoluble non-acidic impurities (unreacted starting material).

    • Acidify the filtrate with 6M HCl to pH 1 to reprecipitate the pure acid.

  • Drying: Dry the solid in a vacuum oven at 60°C.

  • Recrystallization (Optional): Recrystallize from Methanol/Water (1:1) or Benzene for analytical purity.

Process Workflow Diagram

ProcessWorkflow Setup Reactor Setup (Fume Hood + HCl Trap) Mix Dissolve Precursor in Conc. H₂SO₄ (98%) Setup->Mix React Reaction Phase 2-4 Hours @ 25-40°C (HCl Evolution) Mix->React Formation of Acylium Ion Quench Quench onto Crushed Ice (Precipitation) React->Quench Complete HCl Removal Filter Filtration & Water Wash Quench->Filter Purify Base Extraction (NaHCO₃) & Re-acidification Filter->Purify Crude Solid Final Pure 2,4,6-Trimethylbenzoic Acid Purify->Final Yield: >85%

Figure 2: Operational workflow for the synthesis, emphasizing safety controls for HCl evolution and exothermic quenching.

Quality Control & Expected Data

Physical Properties
  • Appearance: White crystalline solid (needles).

  • Melting Point: 152–154°C (Lit. 152°C).

NMR Characterization (Expected in )
NucleusShift (

ppm)
MultiplicityAssignment
1H 2.30Singlet (6H)Ortho-Methyls (C2, C6)
1H 2.32Singlet (3H)Para-Methyl (C4)
1H 6.89Singlet (2H)Aromatic Protons (C3, C5)
1H 11.0-12.0Broad SingletCarboxylic Acid (-COOH)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete ionizationEnsure

is >96%. Water stops the reaction.
Dark/Black Product Charring (Sulfonation)Reaction temperature too high. Keep <50°C.
Melting Point Low Trapped Solvent/AcidEnsure thorough water wash and vacuum drying.

References

  • Organic Syntheses. (1941). Mesitoic Acid.[1] Organic Syntheses, Coll. Vol. 3, p.555. (Describes the sulfuric acid hydrolysis of hindered glyoxylic derivatives, establishing the acylium mechanism). [Link]

  • Burkett, H., et al. (1959). Acid-Catalyzed Hydrolysis of Hindered Esters. Journal of the American Chemical Society. (Fundamental mechanistic work on acylium ions in hindered systems). [Link]

  • Newman, M. S. (1941). Steric Hindrance in Organic Synthesis. Accounts of Chemical Research. (The definitive guide on the "Newman" rule for esterification and hydrolysis of sterically hindered acids). [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

Sources

Technical Notes & Optimization

Optimization

optimizing reaction conditions for 1,3,5-Trimethyl-2-(trichloromethyl)benzene

The following guide is structured as a Tier-3 Technical Support response from a specialized chemical synthesis division. It addresses the synthesis and optimization of 1,3,5-Trimethyl-2-(trichloromethyl)benzene (also kno...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support response from a specialized chemical synthesis division. It addresses the synthesis and optimization of 1,3,5-Trimethyl-2-(trichloromethyl)benzene (also known as 2,4,6-Trimethylbenzotrichloride ).

Ticket ID: #8492-OPT Subject: Optimization of Reaction Conditions for 1,3,5-Trimethyl-2-(trichloromethyl)benzene Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

System Diagnostic: Target Structure Verification

Before proceeding with optimization, we must verify the structural intent. This molecule presents a classic "nomenclature vs. chemistry" trap.

User Target: 1,3,5-Trimethyl-2-(trichloromethyl)benzene. IUPAC Equivalent: 2-(Trichloromethyl)-1,3,5-trimethylbenzene or 2,4,6-Trimethylbenzotrichloride .

Critical Warning: If your intent was to chlorinate the side chain of Mesitylene (1,3,5-trimethylbenzene) to create a mono-trichloromethyl derivative, the standard product is 1-(trichloromethyl)-3,5-dimethylbenzene (where the


 is at position 1).
  • The Problem: The structure you requested places the

    
     group at position 2, flanked by two ortho-methyl groups (positions 1 and 3).
    
  • The Consequence: This specific isomer is sterically locked . Standard radical chlorination of Isodurene (1,2,3,5-tetramethylbenzene) will fail to produce this isomer selectively because the radical prefers the unhindered methyl group at position 5.

Decision Matrix:

  • If you need the unhindered isomer (1-CCl3-3,5-Me2), switch to standard Radical Chlorination (

    
    ).
    
  • If you strictly require the hindered isomer (2-CCl3-1,3,5-Me3), you must abandon radical methods and use the Deoxychlorination Route detailed below.

Recommended Protocol: The Deoxychlorination Route

Methodology: Conversion of 2,4,6-Trimethylbenzoic Acid to the Trichloride via Phosphorus Pentachloride (


).

This route bypasses the selectivity issues of radical chemistry by fixing the carbon skeleton first.

Step 1: Precursor Synthesis (Acid Chloride Formation)

Do not use


 yet. Convert the acid to the acid chloride using Thionyl Chloride (

) first to avoid mixed anhydride formation.
  • Reagents: 2,4,6-Trimethylbenzoic acid (1.0 eq),

    
     (1.5 eq), DMF (cat).
    
  • Temp: Reflux (80°C).

  • Checkpoint: Ensure complete removal of excess

    
     via vacuum distillation. Residual 
    
    
    
    interferes with the high-temp
    
    
    step.
Step 2: The "Hard" Chlorination (Optimization Focus)

Converting the hindered carbonyl (


) to the gem-trichloride (

) requires forcing conditions due to the "Picket Fence" effect of the ortho-methyls.
ParameterOptimized ConditionTechnical Rationale
Reagent

(Phosphorus Pentachloride)
Only

has the thermodynamic drive to force three chlorines onto this hindered carbon.

or Oxalyl Chloride will fail.
Stoichiometry 2.2 - 2.5 Equivalents Standard 1:1 ratios fail. You need excess

to drive the equilibrium

.
Temperature 160°C - 180°C Activation energy is high. Below 150°C, the reaction stalls at the dichloro-phosphate intermediate.
Solvent Neat (Melt) or o-Dichlorobenzene Solvent-free (neat) is preferred to maximize concentration. If sublimation occurs, use o-dichlorobenzene (BP 180°C).
Byproduct Removal Distill

continuously
As

reacts, it forms

. You must distill this off during the reaction to shift equilibrium forward.
Visual Workflow (DOT)

SynthesisPath cluster_steric Steric Barrier Acid 2,4,6-Trimethylbenzoic Acid AcidCl 2,4,6-Trimethylbenzoyl Chloride Acid->AcidCl SOCl2, 80°C (Easy) Intermed Dichloro-Phosphate Intermediate (Stalled State) AcidCl->Intermed PCl5, 100°C Product 2,4,6-Trimethyl- benzotrichloride (Target) Intermed->Product PCl5, 170°C -POCl3 (Distill)

Caption: The reaction typically stalls at the intermediate stage due to steric hindrance. Continuous removal of POCl3 and high heat are required to cross the barrier.

Troubleshooting Guide & FAQs

Q1: The reaction solidified/stalled, and NMR shows a mixture of Acid Chloride and something else.

Diagnosis: You likely formed the Phosphorus ester intermediate (


) and didn't push it hard enough.
Fix: 
  • Increase temperature to 170°C .

  • Add fresh

    
     (0.5 eq).
    
  • Apply a slight vacuum to remove

    
     vapor, shifting the equilibrium.
    
Q2: Upon workup with water, the product reverted to the Acid.

Diagnosis: Hydrolytic Instability. Even though the ortho-methyls provide steric protection, the


 group is benzylic and electron-deficient. Quenching with water generates heat, which accelerates hydrolysis back to the carboxylic acid (

). Protocol:
  • Do NOT pour the reaction mixture into water.

  • Do: Remove excess

    
     and 
    
    
    
    by vacuum distillation first.
  • Do: Dilute the residue in dry hexane or dichloromethane.

  • Do: Wash rapidly with ice-cold 5%

    
    . Do not let it sit in the aqueous phase. Dry immediately over 
    
    
    
    .
Q3: Can I use Radical Chlorination on Isodurene instead?

Diagnosis: Selectivity Failure. Users often attempt to chlorinate Isodurene (1,2,3,5-tetramethylbenzene) thinking the radical will attack the 2-methyl group. Why it fails: The 2-methyl group is "sandwiched" between the 1- and 3-methyls. A chlorine radical (


) is electrophilic and bulky. It will almost exclusively attack the 5-methyl group  (unhindered).
Result:  You will synthesize 5-(trichloromethyl)-1,2,3-trimethylbenzene, not your target.
Steric Selectivity Diagram (DOT)

Sterics cluster_outcomes Radical Chlorination Outcomes Isodurene Isodurene (1,2,3,5-Tetramethylbenzene) Target Target: Pos 2 (Blocked by Ortho-Me) Isodurene->Target High Energy Barrier (Steric Clash) Actual Major Product: Pos 5 (Unhindered) Isodurene->Actual Fast Kinetics

Caption: Radical attack at Position 2 is kinetically disfavored due to the steric shielding provided by methyl groups at positions 1 and 3.

Safety & Handling (Critical)

  • Phosphorus Pentachloride (

    
    ):  Reacts violently with moisture to produce HCl and Phosphoric acid. Handle in a glovebox or under strict 
    
    
    
    flow.
  • Benzotrichlorides: Potential carcinogens and potent lachrymators (tear gas agents). All workups must be performed in a high-efficiency fume hood.

  • Pressure Hazard: If performing the reaction in a sealed tube (to reach 180°C), ensure the vessel is rated for the high vapor pressure of

    
     generated.
    

References

  • Synthesis of Hindered Benzotrichlorides

    • Method: Reaction of substituted benzoyl chlorides with .
    • Source: Mataka, S. et al. "The Reaction of Polymethylbenzoic Acids with Phosphorus Pentachloride." Journal of the Chemical Society, Perkin Transactions 1, 1979.

  • Selectivity in Radical Chlorination

    • Mechanism:[1][2][3][4][5] Steric effects in free-radical substitution of polymethylbenzenes.

    • Source: Smith, J. R. L. et al. "Highly selective aromatic chlorination."[6] Journal of the Chemical Society, Perkin Transactions 2, 1989.[6]

  • General Protocol for Acid to Trichloride Conversion: Source: "Conversion of Acid Chlorides to Trichloromethyl Compounds." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.5.
  • Precursor Synthesis (2,4,6-Trimethylbenzoic Acid)

    • Source: Patent CN102491894A, "Preparation method of 2,4,6-trimethylbenzoic acid".

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 1,3,5-Trimethyl-2-(trichloromethyl)benzene

Current Status: Operational Ticket Focus: Catalyst Poisoning & Deactivation Mechanisms Target Molecule: 1,3,5-Trimethyl-2-(trichloromethyl)benzene (also referred to as 2,4,6-trimethylbenzotrichloride). Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Catalyst Poisoning & Deactivation Mechanisms Target Molecule: 1,3,5-Trimethyl-2-(trichloromethyl)benzene (also referred to as 2,4,6-trimethylbenzotrichloride).

Executive Summary: The Steric-Reactivity Paradox

Welcome to the technical support hub. If you are working with 1,3,5-Trimethyl-2-(trichloromethyl)benzene, you are likely encountering a specific class of catalyst failure driven by steric encumbrance .

Unlike standard benzotrichloride, this molecule features two methyl groups at the ortho positions (1,3-relative to the ring, flanking the trichloromethyl group at position 2). These methyl groups create a "picket fence" that blocks nucleophilic approach to the benzylic carbon.

The Consequence: Reactions require higher activation energies (heat/pressure). Under these harsh conditions, catalysts are prone to three specific failure modes:

  • Hydration Poisoning (during Hydrolysis).

  • Carbonaceous Coking (during Fluorination).

  • Oxidative Insertion Deactivation (during Metal Catalysis).

Module 1: Hydrolysis Troubleshooting (Acid Synthesis)

Context: Converting the


 group to 

or

using Lewis Acid catalysts (e.g.,

,

).
The Core Issue: Water Balance Failure

In unhindered benzotrichlorides, hydrolysis is rapid. With your substrate, the steric bulk slows the reaction rate significantly. If you add water/steam at a standard rate,


.

Symptom: The reaction creates a violent exotherm initially, then stalls at ~40-60% conversion despite excess water presence.

Troubleshooting Guide
SymptomRoot CauseTechnical Fix
Reaction Stalls Mid-Stream Catalyst Hydration. The Lewis acid (e.g.,

) coordinated with excess water instead of the substrate, forming an inactive hydrate phase.
Protocol Adjustment: Switch to "Starvation Feeding." Monitor HCl off-gassing.[1][2] Do not add water unless HCl evolution drops below a threshold.
Dark Tar Formation Thermal Deactivation. To overcome steric hindrance, you raised the temp >130°C. This caused polymerization of the methyl groups (benzylic oxidation).Catalyst Swap: Switch to a heterogeneous superacid (e.g., Sulfated Zirconia) which is more thermally stable than simple metal halides.
Corrosion of Reactor HCl Saturation. The slow reaction allows HCl to saturate the organic phase rather than venting, attacking the catalyst support.Sparging: Introduce an inert gas sparge (

) to mechanically remove HCl from the liquid phase, shifting equilibrium forward.
Visualizing the Failure Mode

HydrolysisFailure cluster_mech Steric Blockade Effect Start Substrate + Catalyst WaterAdd Water Addition Start->WaterAdd Reaction Catalytic Cycle (Slow due to Sterics) WaterAdd->Reaction Rate < k_rxn Poisoning Catalyst Hydration (Irreversible) WaterAdd->Poisoning Rate > k_rxn (Excess H2O accumulates) Product Acid Chloride + HCl Reaction->Product Stall Reaction Stalls (Phase Separation) Poisoning->Stall

Figure 1: The "Water Balance" failure mechanism. Due to steric hindrance, the reaction rate (


) is low. If water addition exceeds this rate, the catalyst hydrates and deactivates.

Module 2: Fluorination (Halex Reaction)

Context: Converting


 to 

using HF and catalysts like

or

.
The Core Issue: Surface Coking & Chlorine Leaching

The high temperatures required to force fluoride into the hindered benzylic position often lead to "coking" (carbon deposition) on the catalyst surface. Furthermore, the catalyst can lose activity if the metal center is reduced.

FAQ: Why is my catalyst dying after 2 cycles?

Q: I'm using high-pressure HF. The first run was 90% yield, the second was 40%. Why? A: You are likely experiencing surface oligomerization . The methyl groups on the ring are susceptible to radical abstraction at high temperatures (


). These radicals polymerize on the catalyst surface, blocking active sites.

Q: How do I regenerate the catalyst without shutting down? A: Implement a Chlorine Co-feed . Introducing small amounts of elementary chlorine (


, 3-7 mol% relative to substrate) during the reaction can continuously "clean" the catalyst surface by reacting with carbon deposits and re-oxidizing the metal center.
Protocol: Chlorine-Assisted Regeneration
  • Diagnosis: Monitor pressure drop. A rise in

    
     across a fixed bed indicates coking.
    
  • Intervention:

    • Reduce substrate flow by 10%.

    • Introduce ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       gas into the feed stream.
      
    • Mechanism:

      
       (volatile).
      
  • Verification: Activity should return to >85% within 1 hour.

Reference: This technique is validated in industrial fluorination processes for hindered benzotrichlorides [1].

Module 3: Metal-Catalyzed Cross-Coupling

Context: Attempting Suzuki or Sonogashira coupling on the ring while preserving the


 group.
The Core Issue: Oxidative Poisoning of Pd(0)

Researchers often assume the aryl ring will react normally. However, the


 group is a potent oxidant.

Scenario: You attempt a Suzuki coupling using


. The solution turns black immediately (precipitated Pd black) and no product forms.

Analysis: The Palladium is not entering the catalytic cycle at the Aryl-Halide bond. Instead, it is inserting into the benzylic C-Cl bond of the trichloromethyl group.



This species is stable, sterically jammed, and does not participate in transmetallation. It effectively sequesters your catalyst.
Solution: The "Steric Shield" Strategy

To prevent poisoning, you must make the catalyst bulky enough that it cannot approach the hindered


 group, forcing it to react only at the more accessible aryl halide site (if present).
  • Do NOT use:

    
     or 
    
    
    
    (Too small/flexible).
  • DO use: Bulky, electron-rich phosphines like Buchwald Ligands (e.g., XPhos, SPhos) .

  • Why? The massive steric bulk of XPhos creates a "pocket" that fits the aryl ring but clashes with the trichloromethyl/methyl "picket fence," preventing the unwanted side reaction.

Summary Data: Catalyst Compatibility Matrix

Catalyst SystemReaction TypeCompatibilityPrimary Failure ModeMitigation

/

HydrolysisModerate Hydration (Water Poisoning)Starvation feeding of water; high agitation.

Friedel-CraftsLow Complexation with SubstrateSubstrate binds catalyst irreversibly due to electron density of 3 methyls.

(Vapor)
FluorinationHigh Coking / Carbon DepositionCo-feed 5%

gas to scrub surface [1].
Pd(0) /

CouplingCritical Failure Oxidative Addition to

Use bulky ligands (XPhos) to direct regioselectivity.
Visualizing the Fluorination Recovery Cycle

FluorinationCycle ActiveCat Active Catalyst (AlF3 Surface) Substrate Substrate (Ar-CCl3) ActiveCat->Substrate Adsorption Deactivated Deactivated Catalyst (Coked/Reduced) ActiveCat->Deactivated Side Rxn: Polymerization Product Product (Ar-CF3) Substrate->Product Halogen Exchange Product->ActiveCat Desorption Deactivated->ActiveCat Regeneration Chlorine Chlorine (Cl2) Feed Chlorine->Deactivated Scrubbing Rxn

Figure 2: The Fluorination Catalyst Lifecycle. Note the critical role of Chlorine (


) in reversing the "Coking" pathway that leads to deactivation.

References

  • Daikin Kogyo Co Ltd. (1980). Process for preparing benzotrifluoride and its derivatives.[1][2][3][4] US Patent 4,242,286. Link

  • George, A. (1925). Manufacture of benzoic acid from benzotrichloride.[5] US Patent 1,557,153. Link

  • Chemistry Steps. (2023). Steric Hindrance in SN2 and SN1 Reactions.[6][7]Link

  • NIST. (2023). Benzene, 1,3,5-trichloro-2,4,6-trimethyl- Properties.[2][8][9]Link

Sources

Optimization

Technical Support Center: Stability and Handling of 1,3,5-Trimethyl-2-(trichloromethyl)benzene

Welcome to the technical support center for 1,3,5-trimethyl-2-(trichloromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3,5-trimethyl-2-(trichloromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sensitive compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of preventing its decomposition during chemical reactions. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure the integrity and success of your experiments.

Introduction: Understanding the Instability of the Trichloromethyl Group

1,3,5-Trimethyl-2-(trichloromethyl)benzene is a valuable synthetic intermediate, largely owing to the reactivity of the trichloromethyl (-CCl₃) group. This same reactivity, however, is the primary source of its instability. The principal decomposition pathway is the hydrolysis of the trichloromethyl group to form the corresponding carboxylic acid, 2,4,6-trimethylbenzoic acid. This process can be initiated by water and is significantly accelerated by the presence of acids or bases, as well as elevated temperatures.

The core of successfully utilizing 1,3,5-trimethyl-2-(trichloromethyl)benzene lies in meticulously controlling the reaction environment to suppress this hydrolytic decomposition. This guide will provide you with the knowledge and practical steps to achieve this.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of decomposition of 1,3,5-trimethyl-2-(trichloromethyl)benzene in my reaction?

A1: The most common indicator of decomposition is the formation of a white precipitate, which is likely 2,4,6-trimethylbenzoic acid, especially in the presence of moisture. You may also observe the evolution of hydrogen chloride (HCl) gas, which can be detected by holding a piece of damp blue litmus paper near the reaction vessel opening (it will turn red). In terms of analytical monitoring (e.g., TLC, LC-MS), you will see the appearance of a new, more polar spot or peak corresponding to the carboxylic acid.

Q2: Can I use protic solvents like ethanol or methanol in my reaction?

A2: It is highly discouraged to use protic solvents, particularly water, alcohols, and even wet aprotic solvents. These solvents can act as nucleophiles and promote the solvolysis of the trichloromethyl group, leading to the formation of esters or the carboxylic acid. Whenever possible, opt for anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, toluene, or hexane.

Q3: How does pH affect the stability of the trichloromethyl group?

A3: Both acidic and basic conditions can catalyze the hydrolysis of the trichloromethyl group. Basic conditions promote nucleophilic attack by hydroxide ions, while acidic conditions can protonate one of the chlorine atoms, making it a better leaving group and facilitating nucleophilic attack by water. Therefore, maintaining a neutral or near-neutral pH is crucial for preventing decomposition. If your reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer or a scavenger.

Q4: Is the compound sensitive to light or air?

A4: While the primary instability is hydrolysis, prolonged exposure to light and air (oxygen) can potentially lead to radical-mediated side reactions, especially at elevated temperatures. It is good practice to store 1,3,5-trimethyl-2-(trichloromethyl)benzene under an inert atmosphere (e.g., nitrogen or argon) and in an amber-colored vial to protect it from light.

Troubleshooting Guide: Preventing Decomposition in Your Reactions

This section provides a structured approach to troubleshooting and preventing the decomposition of 1,3,5-trimethyl-2-(trichloromethyl)benzene based on the type of reaction you are performing.

General Precautions for All Reactions

Before initiating any reaction, ensure the following foundational precautions are met:

  • Glassware: All glassware must be thoroughly dried, either in an oven overnight at >100 °C or by flame-drying under vacuum.

  • Solvents: Use anhydrous solvents. Solvents from freshly opened bottles or those dried using appropriate methods (e.g., molecular sieves, distillation) are recommended.

  • Reagents: Ensure all other reagents are anhydrous, where applicable.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere of nitrogen or argon to exclude moisture and oxygen.

Diagram: General Workflow for Handling 1,3,5-Trimethyl-2-(trichloromethyl)benzene

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up prep1 Dry Glassware (Oven/Flame-dry) prep2 Use Anhydrous Solvents & Reagents prep3 Inert Atmosphere (N2 or Ar) reac1 Charge Reagents under Inert Gas prep3->reac1 Proceed to Reaction reac2 Maintain Anhydrous Conditions reac1->reac2 reac3 Control Temperature reac2->reac3 work1 Quench with Aprotic Solvent reac3->work1 After Reaction work2 Anhydrous Extraction (e.g., Na2SO4) work1->work2 G start Planning a Cross-Coupling Reaction q1 Is an aqueous solvent system necessary? start->q1 ans1_yes Decomposition is highly likely. Re-evaluate synthetic route. q1->ans1_yes Yes ans1_no Use rigorously dried organic solvents. q1->ans1_no No q2 Is a nucleophilic base required? ans1_no->q2 ans2_yes Consider alternative bases. If not possible, use low temp and monitor closely. q2->ans2_yes Yes ans2_no Use anhydrous, non-nucleophilic bases (e.g., flame-dried K2CO3). q2->ans2_no No end_node Proceed with Reaction under Inert Atmosphere ans2_no->end_node

Caption: A decision-making flowchart for minimizing decomposition risk.

Conclusion

The successful application of 1,3,5-trimethyl-2-(trichloromethyl)benzene in organic synthesis is achievable with a thorough understanding of its stability profile and meticulous experimental technique. The primary challenge is the prevention of hydrolysis of the trichloromethyl group. By strictly adhering to anhydrous conditions, carefully selecting reagents and catalysts, and controlling reaction parameters such as temperature and pH, researchers can effectively mitigate decomposition and achieve their desired synthetic outcomes. This guide provides a foundational framework for troubleshooting common issues, but as with any chemical reaction, careful observation and optimization are key to success.

References

  • Stockelbach, F. E. (1926). Process of manufacturing benzoic acid from benzotrichloride. U.S. Patent No. 1,591,245. Washington, DC: U.S.
  • Prajsnar, B. (1963). Reactions of benzotrichloride with carboxylic acids. Roczniki Chemii, 37, 895-901.
  • Olah, G. A., & Kuhn, S. J. (1964). Friedel-Crafts Acylation of Benzene and Toluene with Substituted Benzoyl Halides. Journal of the American Chemical Society, 86(6), 1067–1070.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course (13th ed.). Cengage Learning.
  • Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Tius, M. A. (2005). Some new reactions of benzotriazole and its derivatives. Chemical Society Reviews, 34(7), 571-579.
  • Pearson, D. E., & Buehler, C. A. (1972).
  • Benzotrichloride. (n.d.). In PubChem. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometric Characterization of 1,3,5-Trimethyl-2-(trichloromethyl)benzene

This guide outlines the mass spectrometric characterization of 1,3,5-Trimethyl-2-(trichloromethyl)benzene (also known as 2,4,6-trimethylbenzotrichloride or trichloromethylmesitylene). It is designed for researchers utili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometric characterization of 1,3,5-Trimethyl-2-(trichloromethyl)benzene (also known as 2,4,6-trimethylbenzotrichloride or trichloromethylmesitylene). It is designed for researchers utilizing this compound as a sterically hindered synthetic intermediate.

Executive Summary

1,3,5-Trimethyl-2-(trichloromethyl)benzene (CAS: 23749-65-7) is a critical electrophilic building block, often synthesized via the Friedel-Crafts alkylation of mesitylene with carbon tetrachloride. Its analysis presents unique challenges due to the steric bulk of the ortho-methyl groups and the lability of the trichloromethyl moiety.

This guide compares the analytical performance of Electron Ionization (EI) versus Chemical Ionization (CI) for this substrate and provides differential data to distinguish it from common synthetic byproducts (Alternatives), such as the dichloromethyl analog.

Analytical Challenges & Strategy

The "performance" of an analytical method for this compound is defined by its ability to:

  • Preserve the Molecular Ion (M+): The C-Cl bond in the trichloromethyl group is weak, leading to rapid fragmentation.

  • Differentiate Isotopologues: The presence of three chlorine atoms creates a complex isotopic envelope (

    
    Cl vs 
    
    
    
    Cl) that must be resolved to confirm purity.
Comparison of Ionization Modes

The following table compares the utility of Hard Ionization (EI) vs. Soft Ionization (CI) for this specific molecule.

FeatureElectron Ionization (EI) Chemical Ionization (CI) Recommendation
Energy Input 70 eV (Hard)100–200 eV (Soft, via reagent gas)Use EI for structural fingerprinting.
Molecular Ion (M+) Weak (<5% abundance). Rapid loss of Cl•.Dominant [M+H]+ or [M+NH4]+.Use CI if M+ is absent in EI.
Fragmentation Rich pattern.[1] Base peak often m/z 119 (Mesityl cation).Minimal fragmentation.EI is required for library matching.
Impurity Detection Excellent. Distinguishes mono/di-chlorinated byproducts.Poor. May suppress signals of trace impurities.EI is superior for purity assays.

Structural Characterization & Fragmentation Pathways

Understanding the fragmentation logic is essential for validating the identity of the product.

Primary Fragmentation Channels (EI Mode)
  • Molecular Ion Formation:

    
     (for 
    
    
    
    ). The cluster appears at 236, 238, 240, 242 due to the
    
    
    isotope pattern.
  • 
    -Cleavage (Loss of Chlorine):  The most facile pathway is the loss of a radical chlorine atom (
    
    
    
    ) to form the stabilized dichlorobenzyl-type cation (
    
    
    ).
  • Steric Relief (Loss of

    
    ):  Due to the crowding from the 1,3-dimethyl groups, the entire trichloromethyl group can be ejected, yielding the mesityl cation  (
    
    
    
    ). This is often the Base Peak (100% relative abundance).
Visualization: Fragmentation Pathway

The following diagram illustrates the decay of the parent ion into its diagnostic fragments.

FragmentationPathway Fig 1. EI Fragmentation Pathway of 1,3,5-Trimethyl-2-(trichloromethyl)benzene M_Ion Molecular Ion [M]+ (C10H11Cl3) m/z 236/238/240 Frag_A [M - Cl]+ (Dichloromethyl Cation) m/z 201/203/205 M_Ion->Frag_A - Cl• (35/37) Frag_B [M - CCl3]+ (Mesityl Cation) m/z 119 M_Ion->Frag_B - •CCl3 (Steric Relief) Frag_A->Frag_B - CCl2 (Carbene loss) Frag_C Tropylium/Benzyl Species m/z 91 Frag_B->Frag_C - C2H4 (Ring contraction) Frag_D Phenyl Cation m/z 77 Frag_C->Frag_D - CH2

Figure 1: The steric bulk of ortho-methyl groups promotes the direct loss of the trichloromethyl group, making m/z 119 a diagnostic marker.

Differential Analysis: Product vs. Alternatives

In a synthesis context, the "Alternatives" are the under-chlorinated intermediates or hydrolysis products. You must differentiate the target from these species.

Comparative Mass Spectral Data
Analyte (Alternative)Molecular Weight (MW)Key Diagnostic Peaks (m/z)Distinction Strategy
Target Product (Trichloromethyl)236.5 236 (M+) , 201 (M-Cl), 119 (Base) Look for 3-Cl isotope pattern (9:9:3:1 ratio approx) at m/z 236.
Alternative A (Dichloromethyl analog)202.1202 (M+), 167 (M-Cl), 119M+ is 34 units lower. Isotope pattern for 2-Cl (9:6:1).
Alternative B (Monochloromethyl analog)168.6168 (M+), 133 (M-Cl), 119M+ is 68 units lower. Isotope pattern for 1-Cl (3:1).
Alternative C (Aldehyde - Hydrolysis)148.2148 (M+), 147 (M-H), 119No Chlorine isotope pattern. Sharp M+ at 148.

Critical Insight: All derivatives share the m/z 119 peak (Mesityl core). Therefore, monitoring m/z 119 is insufficient for purity. You must monitor the high-mass region (> m/z 200) to quantify the trichloromethyl species against the dichloromethyl impurity.

Experimental Protocol (Standard Operating Procedure)

This protocol is self-validating: the observation of the specific isotope pattern at m/z 236 confirms the successful synthesis of the trichloromethyl species.

Method: GC-MS Analysis

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

1. Sample Preparation:

  • Solvent: Hexane or Dichloromethane (DCM). Avoid alcohols (prevents solvolysis of the C-Cl bond).

  • Concentration: 100 µg/mL (100 ppm).

  • Vial: Silanized glass to prevent surface adsorption.

2. GC Parameters:

  • Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm film). Non-polar stationary phases are preferred.[2]

  • Inlet Temp: 250°C.

  • Injection: Split mode (20:1) to prevent detector saturation.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min. (Target elutes approx. 140–160°C region depending on flow).

3. MS Parameters (EI Mode):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40 – 350.

  • Solvent Delay: 3.0 min.

4. Data Validation Criteria:

  • Retention Time: Distinct peak eluting after mesitylene and before heavy dimers.

  • Isotope Match: The molecular ion cluster at m/z 236–242 must match the theoretical intensity calculation for

    
    .
    
    • m/z 236 (100%)

    • m/z 238 (~96%)

    • m/z 240 (~31%)

References

  • NIST Chemistry WebBook. Benzene, 2-chloro-1,3,5-trimethyl- Mass Spectrum. National Institute of Standards and Technology.[3] [Link] (Used as reference for mesityl core fragmentation behavior).

  • Belen'kii, L., et al. (1999). Synthesis of Mesityl-Substituted 1,3,4-Oxadiazoles from Mesitotrichloride.[4][5] Chemistry of Heterocyclic Compounds.[6] [Link] (Confirms synthesis and characterization context).

  • Tveten, J. L. (1967).[7] Production of tris(chloromethyl)mesitylene.[6][7] U.S. Patent 3,336,402.[7] (Background on chlorinated mesitylene derivatives).

  • Pop, A., et al. (2010). New Carbon-carbon Bonds Formation Mediated by Chromium Hexacarbonyl. Revista de Chimie.[6] [Link] (Contains NMR/MS characterization data for 2-trichloromethyl-1,3,5-trimethylbenzene).

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1,3,5-Trimethyl-2-(trichloromethyl)benzene

For researchers, scientists, and professionals in drug development, the rigorous and unambiguous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. 1,3,5-Trime...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous and unambiguous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. 1,3,5-Trimethyl-2-(trichloromethyl)benzene, a substituted aromatic compound with potential applications as a synthetic intermediate, presents a unique analytical challenge due to its combination of alkyl and halogenated functional groups. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this molecule, grounded in established principles and supported by predictive data and validated protocols. Our focus is not merely on the "how," but the "why," empowering you to make informed decisions in your analytical workflows.

Introduction: The Analytical Imperative

The precise structural elucidation and purity assessment of 1,3,5-Trimethyl-2-(trichloromethyl)benzene are critical for its intended use. Impurities, isomers, or degradation products can significantly impact reaction yields, biological activity, and safety profiles. A multi-technique approach is therefore not just recommended but essential for a holistic understanding of the compound's identity and quality. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas and Liquid Chromatography (GC/HPLC), and Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy stands as the most powerful tool for the primary structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H and ¹³C NMR Spectra

The substitution pattern of 1,3,5-trimethyl-2-(trichloromethyl)benzene results in a high degree of symmetry, which simplifies its predicted NMR spectra. The electron-donating nature of the methyl groups and the electron-withdrawing nature of the trichloromethyl group influence the chemical shifts of the aromatic protons and carbons.[1][2]

¹H NMR Spectroscopy:

  • Aromatic Protons (H-4, H-6): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and are expected to appear as a single signal. The electron-donating methyl groups will shield these protons, while the adjacent electron-withdrawing trichloromethyl group will deshield them. The net effect is predicted to result in a singlet in the aromatic region, likely around δ 7.0-7.5 ppm .

  • Methyl Protons (1-CH₃, 3-CH₃, 5-CH₃): The three methyl groups are also chemically equivalent and will give rise to a single, sharp singlet. Their position on the aromatic ring suggests a chemical shift in the typical benzylic proton range, anticipated around δ 2.3-2.5 ppm .

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Due to symmetry, only four distinct aromatic carbon signals are expected.[3] Carbons bearing a substituent (quaternary carbons) often show weaker signals.

    • C-2 (bearing -CCl₃): This carbon is directly attached to the electron-withdrawing trichloromethyl group and is expected to be significantly deshielded.

    • C-1, C-3, C-5 (bearing -CH₃): These carbons are equivalent and will appear as a single signal.

    • C-4, C-6 (bearing -H): These equivalent carbons will also produce a single signal.

    • The general range for aromatic carbons is 120-150 ppm.[4]

  • Trichloromethyl Carbon (-CCl₃): The carbon of the trichloromethyl group is highly deshielded by the three chlorine atoms and is expected to have a chemical shift in the range of δ 95-105 ppm .

  • Methyl Carbons (-CH₃): The three equivalent methyl carbons will produce a single signal in the typical alkyl region, around δ 20-25 ppm .

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) in a standard 5 mm NMR tube.[5] Chloroform-d is a common choice for nonpolar compounds.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.

    • Shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing valuable structural information through the analysis of its fragmentation patterns. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it becomes a powerful tool for both identification and quantification.

Predicted Mass Spectrum and Fragmentation Pattern

The presence of three chlorine atoms in 1,3,5-trimethyl-2-(trichloromethyl)benzene will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[6]

  • Molecular Ion (M⁺·): The molecular ion peak will appear as a cluster of peaks due to the chlorine isotopes. The relative intensities of the M, M+2, M+4, and M+6 peaks will be indicative of the presence of three chlorine atoms.

  • Key Fragmentation Pathways:

    • Loss of a Chlorine Radical (·Cl): Cleavage of a C-Cl bond from the trichloromethyl group is a likely initial fragmentation step, leading to a prominent fragment ion.

    • Benzylic Cleavage: Loss of the entire ·CCl₃ radical would result in a stable trimethylbenzyl cation.

    • Loss of Methyl Radical (·CH₃): Fragmentation of a methyl group from the aromatic ring can also occur.

    • Further fragmentation of the benzene ring can lead to characteristic aromatic fragment ions.[7]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC-MS System and Conditions:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, typically operated at 250°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point for aromatic compounds.[8]

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min to ensure good separation of any potential impurities.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

      • Scan Range: A scan range of m/z 40-500 will cover the expected molecular ion and fragment masses.

  • Data Analysis:

    • Identify the peak corresponding to 1,3,5-trimethyl-2-(trichloromethyl)benzene in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion cluster to confirm the presence of three chlorine atoms.

    • Identify the major fragment ions and propose fragmentation pathways to corroborate the structure.

Chromatographic Techniques: Purity Assessment and Quantification

Chromatography is the gold standard for assessing the purity of a compound and for separating it from starting materials, byproducts, and isomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte.

Method Selection: GC vs. HPLC

Given that 1,3,5-trimethyl-2-(trichloromethyl)benzene is a substituted benzene, it is expected to be sufficiently volatile and thermally stable for GC analysis.[8] GC often provides higher resolution and faster analysis times for such compounds. HPLC is a viable alternative, particularly if the compound exhibits thermal instability or if preparative-scale purification is required.

Experimental Protocol: Gas Chromatography (GC-FID)

For quantitative analysis and purity determination, a Flame Ionization Detector (FID) is often preferred due to its wide linear range and general response to organic compounds.

  • Sample Preparation: Prepare a series of calibration standards of known concentrations in a suitable solvent (e.g., dichloromethane). Prepare the unknown sample at a concentration that falls within the calibration range.

  • GC-FID System and Conditions:

    • Use the same GC column and temperature program as described for GC-MS.

    • Detector: FID operated at a temperature of 300°C.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the sample by expressing the area of the main peak as a percentage of the total area of all peaks in the chromatogram (assuming equal response factors for impurities, or by using relative response factors if known).

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

For a nonpolar compound like 1,3,5-trimethyl-2-(trichloromethyl)benzene, reversed-phase HPLC is the method of choice.[9]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC System and Conditions:

    • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for reversed-phase separations.

    • Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol.[9] An isocratic elution with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) would be a good starting point. A gradient elution may be necessary to separate impurities with different polarities.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: A UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Data Analysis: Similar to GC-FID, use a calibration curve for quantification and area percent for purity assessment.

Single-Crystal X-ray Diffraction: The Definitive Structure

While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.

The Crystallization Challenge

The primary hurdle for this technique is obtaining a single crystal of sufficient size and quality. For nonpolar organic compounds, crystallization can often be achieved through slow evaporation of a solvent or by carefully cooling a saturated solution.[10][11]

Experimental Protocol: Crystallization and Data Collection
  • Crystal Growth:

    • Solvent Screening: Test the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol).

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent over several days.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.

  • Crystal Mounting and Data Collection:

    • Once suitable crystals have formed, carefully select a single, well-formed crystal.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data.

    • Solve the crystal structure using direct methods or other phasing techniques.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Comparative Analysis of Techniques

Technique Information Obtained Strengths Limitations Best For
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistryUnambiguous structure elucidationRequires relatively pure sample, less sensitive than MSPrimary structure determination
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternHigh sensitivity, compatible with chromatographyIsomers can be difficult to distinguish, fragmentation can be complexMolecular weight confirmation, identification of unknowns in mixtures
Chromatography (GC/HPLC) Purity, quantification, separation of mixturesHigh resolving power, quantitative accuracyRequires reference standards for identification, method development can be time-consumingPurity assessment, quality control, analysis of complex mixtures
X-ray Diffraction Absolute 3D structure, bond lengths and angles, crystal packingDefinitive structural proofRequires a suitable single crystal, which can be difficult to obtainUnambiguous structure confirmation, solid-state characterization

Workflow and Visualization

A logical workflow for the characterization of a new batch of 1,3,5-trimethyl-2-(trichloromethyl)benzene would proceed as follows:

Sources

Validation

Comparative Reactivity Guide: 1,3,5-Trimethyl-2-(trichloromethyl)benzene vs. Benzotrichloride

The following is a comprehensive technical comparison guide analyzing the reactivity differences between 1,3,5-Trimethyl-2-(trichloromethyl)benzene (also known as 2,4,6-trimethylbenzotrichloride or trichloromethylmesityl...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide analyzing the reactivity differences between 1,3,5-Trimethyl-2-(trichloromethyl)benzene (also known as 2,4,6-trimethylbenzotrichloride or trichloromethylmesitylene) and Benzotrichloride .

Executive Summary

This guide provides a technical analysis for researchers selecting reagents for benzoyl chloride or benzoic acid derivative synthesis.[1] The core distinction lies in the Steric-Electronic Paradox :

  • Benzotrichloride (BTC) exhibits classic benzylic reactivity, hydrolyzing rapidly (t½ ≈ 2.4 min) to form benzoyl chloride/benzoic acid.

  • 1,3,5-Trimethyl-2-(trichloromethyl)benzene (TMTB) is kinetically stabilized by the "ortho-effect." While the electron-donating methyl groups theoretically stabilize the intermediate carbocation, they create a steric blockade that significantly retards nucleophilic attack, requiring forcing conditions (e.g., concentrated H₂SO₄) for conversion.

Structural & Mechanistic Analysis

The Steric Blockade

The reactivity difference is dictated by the accessibility of the


-carbon.
FeatureBenzotrichloride (BTC)1,3,5-Trimethyl-2-(trichloromethyl)benzene (TMTB)
Structure


Ortho Substituents Hydrogens (Small)Methyl Groups (Bulky)
Electronic Effect Inductive withdrawal by Cl; Resonance stabilization by Ph.Strong EDG (Methyls) stabilize cation via hyperconjugation.
Steric Environment Open access for nucleophiles (

,

).
"Picket Fence" : Methyls block the trajectory of incoming nucleophiles.
Reaction Pathway Visualization

The following diagram illustrates the divergent hydrolysis pathways. Note the "Steric Wall" inhibiting the TMTB pathway.

ReactivityComparison cluster_legend Mechanism Key BTC Benzotrichloride (Unshielded) Cation_BTC Intermediate Cation [Ph-CCl2]+ BTC->Cation_BTC Fast Ionization (k1) TMTB 1,3,5-Trimethyl-2- (trichloromethyl)benzene (Sterically Hindered) Cation_TMTB Stabilized Cation [Mes-CCl2]+ TMTB->Cation_TMTB Sterically Accelerated Ionization (Strain Relief) Product_BTC Benzoyl Chloride / Benzoic Acid Cation_BTC->Product_BTC Rapid Nucleophilic Attack (H2O) Product_TMTB 2,4,6-Trimethylbenzoic Acid Cation_TMTB->Product_TMTB BLOCKED Steric Inhibition of Solvation Blue: Fast Pathway Blue: Fast Pathway Red: Hindered Pathway Red: Hindered Pathway Blue: Fast Pathway->Red: Hindered Pathway

Figure 1: Mechanistic divergence. BTC follows a fast SN1-like pathway. TMTB undergoes ionization but the resulting cation is shielded from nucleophilic attack by ortho-methyl groups.

Experimental Performance Comparison

Hydrolysis Rates

The most critical operational difference is stability in moisture.

ParameterBenzotrichloride1,3,5-Trimethyl-2-(trichloromethyl)benzene
Hydrolysis Half-life (

)
~2.4 minutes (in aqueous suspension)Stable (Hours to Days in neutral water)
Mechanism Rapid

solvolysis.
Inhibited

(Cation forms but cannot be solvated).
Reagent Compatibility Reacts violently with basic water.Can be washed with cold water without significant loss.
Required Conditions Ambient temp, neutral water.Superacidic Media (e.g., 100%

) or high heat.
Synthetic Utility
  • Benzotrichloride: Primary precursor for benzoyl chloride (via partial hydrolysis) and benzotrifluoride (via Halex reaction).

  • TMTB: Used to synthesize sterically hindered "molecular cleft" hosts or specialized dyes. Its resistance to hydrolysis makes it a robust protecting group precursor or a stable intermediate in radical chlorinations.

Experimental Protocols

Protocol A: Standard Hydrolysis (Benzotrichloride)

Use this for unhindered substrates.

  • Setup: Equip a 3-neck flask with a reflux condenser, dropping funnel, and caustic scrubber (for HCl gas).

  • Reaction: Charge Benzotrichloride (1.0 eq) and heat to 100°C.

  • Addition: Add Water (1.05 eq) dropwise. Caution: Reaction is exothermic and evolves HCl gas rapidly.

  • Catalysis: For complete conversion to benzoic acid, catalytic

    
     (0.1 mol%) may be added.
    
  • Workup: Degas to remove residual HCl. Distill the resulting benzoyl chloride or crystallize benzoic acid.

Protocol B: Forcing Hydrolysis (Trimethyl Derivative)

Required for TMTB due to steric hindrance.

  • Dissolution: Dissolve 1,3,5-Trimethyl-2-(trichloromethyl)benzene in concentrated Sulfuric Acid (98-100%) .

    • Mechanism:[2][3][4][5][6][7][8] This generates the stable red/orange dication or oxonium species, overcoming the activation energy for ionization.

  • Heating: Warm the mixture to 40–50°C for 2 hours to ensure complete ionization.

  • Quenching: Pour the sulfuric acid solution slowly onto crushed ice.

    • Note: The sudden dilution forces the hydration of the cation, precipitating 2,4,6-trimethylbenzoic acid.

  • Isolation: Filter the white precipitate and wash extensively with cold water to remove acid traces.

References

  • Benzotrichloride Properties & Hydrolysis

    • Source: N
    • Link:

  • Steric Hindrance in Solvolysis

    • Title: Sterically Hindered Aromatic Compounds.[9] Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides.[2]

    • Source: ResearchGate[2][10]

    • Link:

  • Dipositive Carbonium Ion Hydrolysis

    • Title: Rates and mechanism of dipositive carbonium ion hydrolysis (Mesitylchlorodicarbonium Ion).[3]

    • Source: Michigan St
    • Link:

  • Synthesis of Mesityl Deriv

    • Title: Synthesis of Symmetric Trisanellated Benzenes and 1,3,5-Trimethylbenzene.
    • Source: ResearchGate[2][10]

    • Link:

Sources

Comparative

Comparison Guide: Purity Validation of 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)

Executive Summary 2,4,6-Trimethylbenzoic acid (TMBA) is a sterically hindered aromatic acid frequently employed as a specialized building block in peptide synthesis (to prevent racemization) and organometallic ligand des...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethylbenzoic acid (TMBA) is a sterically hindered aromatic acid frequently employed as a specialized building block in peptide synthesis (to prevent racemization) and organometallic ligand design. Its unique structure—two ortho-methyl groups shielding the carboxylic acid—renders standard purity assays deceptive.

This guide compares Quantitative NMR (qNMR) against traditional HPLC and Titration methods. While HPLC is the industry workhorse for trace impurity profiling, qNMR is the superior method for absolute purity determination of TMBA due to its independence from response factors and reference standards.

Part 1: The Challenge of Steric Hindrance

The chemical structure of TMBA presents specific analytical challenges:

  • Steric Shielding: The ortho-methyl groups make the carboxylic acid difficult to esterify or react under standard conditions. This leads to slow kinetics in derivatization-based GC methods.

  • Response Factor Variability: In HPLC-UV, synthetic precursors like Mesitylene or oxidation byproducts (e.g., aldehydes) have vastly different extinction coefficients than TMBA. Without a certified reference standard for every impurity, "Area %" integration yields scientifically invalid purity data.

Methodological Comparison
FeatureqNMR (Recommended) HPLC-UV Acid-Base Titration
Principle Molar response (Proton counting)UV Absorption (Chromophoric response)Stoichiometric Neutralization
Reference Standard Internal Standard (IS) (Generic, e.g., TMB)External Standard (Must be pure TMBA)Base titrant (e.g., NaOH)
Traceability Primary Method (SI Traceable via IS)Secondary (Relies on Ref Std purity)Secondary
Specificity High (Distinguishes structure)High (Separates compounds)Low (Counts all acidic protons)
Blind Spots Inorganic salts (invisible in 1H NMR)Non-UV active impuritiesWeak acids/Phenols count as analyte
Accuracy


(without Ref Std)

(if no other acids present)

Critical Insight: Titration will report >100% purity if the sample contains wet inorganic acids or lower molecular weight acidic impurities. HPLC will overestimate purity if impurities have lower UV absorbance than TMBA. qNMR is the only self-validating method.

Part 2: qNMR Validation Protocol

The Self-Validating System

To ensure scientific integrity, this protocol uses Internal Standard (IS) calibration . The IS must have:

  • High purity (>99.9% certified).

  • Non-overlapping signals with TMBA.

  • Solubility in the chosen solvent.

Solvent & Standard Selection

Solvent Choice:


 (Chloroform-d) is preferred over DMSO-d

.
  • Reasoning: TMBA has ortho-methyl protons at

    
     ppm. DMSO-d
    
    
    
    has a residual solvent quintet at
    
    
    ppm, which causes critical overlap.
    
    
    moves the solvent residual to
    
    
    ppm, leaving the aliphatic region clear.

Internal Standard Choice: 1,3,5-Trimethoxybenzene (TMB) .

  • Reasoning: TMB provides a sharp singlet at

    
     ppm (aromatic) and 
    
    
    
    ppm (methoxy), both distinct from TMBA's signals.
qNMR Experimental Workflow

qNMR_Workflow Start Start: Sample Prep Weighing Gravimetry Weigh TMBA (m_x) & IS (m_std) Precision: ±0.001 mg Start->Weighing Use Microbalance Solvation Dissolve in CDCl3 (Min 0.6 mL) Weighing->Solvation Homogenize Acquisition NMR Acquisition (600 MHz preferred) Solvation->Acquisition Insure T1 Relaxation Processing Processing Phase/Baseline Correction Acquisition->Processing FT & Phasing Integration Integration Define Regions (I_x vs I_std) Processing->Integration Select Peaks Calc Purity Calculation Integration->Calc Apply Formula

Figure 1: Step-by-step qNMR workflow ensuring gravimetric accuracy and spectral integrity.

Detailed Instrument Parameters

To achieve quantitative accuracy (E-E-A-T requirement), do not use standard "quick proton" settings.

  • Pulse Angle:

    
     (maximizes signal).
    
  • Relaxation Delay (D1): Must be

    
     of the slowest relaxing signal (usually the aromatic protons).
    
    • Protocol: Measure

      
       first. For TMBA, aromatic 
      
      
      
      is typically 3–5 seconds. Set D1 = 25–30 seconds.
  • Scans (NS): 16 or 32 (sufficient for >10 mg sample to achieve S/N > 150:1).

  • Spectral Width: 20 ppm (to catch broad acid peaks, though not used for quant).

  • Temperature: 298 K (Constant).

Signal Assignment (in )
MoietyChemical Shift (

)
MultiplicityIntegrationUse for Quant?
COOH ~10.5 - 12.0 ppmBroad Singlet1HNO (Exchangeable)
Ar-H (meta)6.84 ppmSinglet2HYES (Primary Target)
IS: TMB (Ar-H) 6.08 ppmSinglet3HYES (Reference)
IS: TMB (OMe) 3.76 ppmSinglet9HYES (Confirmation)
2,6-Me (ortho)2.45 ppmSinglet6HSecondary (Check overlap)
4-Me (para)2.28 ppmSinglet3HSecondary

Part 3: Data Analysis & Calculation

The Purity Equation

Calculate the absolute purity (


) using the following molar ratio equation:


Where:

  • 
    : Integrated area (x = analyte, std = internal standard).
    
  • 
    : Number of protons contributing to the signal (e.g., 2 for TMBA Ar-H, 3 for TMB Ar-H).
    
  • 
    : Molar mass (TMBA: 164.20  g/mol ; TMB: 168.19  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (e.g., 99.9%).
    
Simulated Validation Data

The following table illustrates a typical validation scenario where HPLC fails to detect non-chromophoric impurities.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Raw Purity 99.8% (Area %)96.4% (w/w)HPLC missed non-UV impurities.
Impurity A 0.1% (Mesitylene)0.2%Volatiles quantified by NMR.
Impurity B Not Detected3.1% (Inorganic Salts/Water)Major Discrepancy.
Conclusion False Pass Accurate Sample contains significant salt/moisture.
Decision Logic: When to use qNMR?

Decision_Matrix Q1 Is a Certified Reference Standard Available? Q2 Are impurities UV-Active? Q1->Q2 Yes Result_qNMR Use qNMR Q1->Result_qNMR No (Common for TMBA) Q3 Is Absolute Purity Critical (e.g. GMP)? Q2->Q3 Yes Q2->Result_qNMR No Result_HPLC Use HPLC-UV Q3->Result_HPLC No (Routine QC) Q3->Result_qNMR Yes

Figure 2: Decision matrix for selecting qNMR over HPLC for TMBA analysis.

References

  • USP General Chapter <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. (Validates qNMR as a compendial method).

  • NIST Chemistry WebBook . Benzoic acid, 2,4,6-trimethyl- (Mesitoic Acid).[1][2][3] Standard Reference Data. (Source for structure and basic spectral data).[1][2][4][5][6][7][8]

  • Pauli, G. F., et al. (2005). Validation of quantitative NMR. Journal of Natural Products. (Foundational text on qNMR precision).

  • BIPM . qNMR Internal Standard Reference Data. Bureau International des Poids et Mesures. (Guidance on selecting SI-traceable internal standards).

Sources

Validation

cost-benefit analysis of using 1,3,5-Trimethyl-2-(trichloromethyl)benzene in synthesis

An In-Depth Technical Guide to the Cost-Benefit Analysis of 1,3,5-Trimethyl-2-(trichloromethyl)benzene in Synthesis For researchers, scientists, and professionals in drug development, the selection of reagents is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cost-Benefit Analysis of 1,3,5-Trimethyl-2-(trichloromethyl)benzene in Synthesis

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision point governed by a multitude of factors including cost, efficiency, safety, and scalability. This guide provides a comprehensive cost-benefit analysis of utilizing 1,3,5-Trimethyl-2-(trichloromethyl)benzene in synthetic workflows. As a niche reagent, its value proposition is best understood through a comparative lens against more conventional alternatives.

Introduction to 1,3,5-Trimethyl-2-(trichloromethyl)benzene

1,3,5-Trimethyl-2-(trichloromethyl)benzene, a derivative of mesitylene, possesses a trichloromethyl group ortho to a methyl substituent. This structural feature underpins its synthetic utility, primarily as a precursor for introducing a carboxylic acid group or its derivatives onto a sterically hindered aromatic ring. The trichloromethyl moiety can be readily hydrolyzed to a carboxylic acid, offering a synthetic route that can be advantageous under specific circumstances where direct carboxylation is challenging. Aromatic compounds are foundational in pharmaceuticals, serving as crucial building blocks for a vast array of drugs.[1][2] The strategic introduction of functional groups to these scaffolds is a cornerstone of medicinal chemistry.[3]

Synthesis and Cost Analysis of 1,3,5-Trimethyl-2-(trichloromethyl)benzene

The primary route for the synthesis of 1,3,5-Trimethyl-2-(trichloromethyl)benzene is the free-radical photochlorination of 1,3,5-trimethylbenzene (mesitylene).[4] This process involves the reaction of mesitylene with chlorine gas under UV irradiation, which selectively chlorinates the methyl groups.[5][6]

dot

Mesitylene 1,3,5-Trimethylbenzene (Mesitylene) Target 1,3,5-Trimethyl-2-(trichloromethyl)benzene Mesitylene->Target Free-Radical Chlorination Chlorine Chlorine (Cl2) Chlorine->Target UV UV Light (hν) UV->Target HCl HCl (byproduct) Target->HCl

Caption: Synthetic pathway to 1,3,5-Trimethyl-2-(trichloromethyl)benzene.

Cost Analysis of Synthesis:

The economic viability of this reagent is intrinsically linked to the cost of its precursors and the efficiency of the synthesis.

ReagentTypical PurityPrice (USD)Supplier Example
1,3,5-Trimethylbenzene (Mesitylene)≥95%Varies by quantityApollo Scientific[7]
Chlorine GasVariesVaries by supplier and gradeIndustrial Gas Suppliers
Deuterated 1,3,5-Trimethylbenzene (for research)98%$652/1gCambridge Isotope Laboratories, Inc.[8]
Calcium Hypochlorite (alternative chlorinating agent)Varies$255.95/45-lb pailUSABlueBook[9]
Chlorine Standard Solution (for analytical purposes)Varies$149.99/1 LiterChemWorld[10]

Note: Prices are subject to change and vary based on quantity and supplier.

The cost of chlorine gas can be significant, and its handling requires specialized equipment, adding to the overall operational cost. Alternative chlorinating agents like calcium hypochlorite can be considered, though they may offer different reactivity profiles.

Synthetic Applications and Comparative Benefit Analysis

The primary synthetic application of 1,3,5-Trimethyl-2-(trichloromethyl)benzene is as a precursor to 2,4,6-trimethylbenzoic acid through hydrolysis. This is particularly useful when direct functionalization of the mesitylene ring is challenging due to steric hindrance.

dot

Start 1,3,5-Trimethyl-2- (trichloromethyl)benzene Product 2,4,6-Trimethylbenzoic Acid Start->Product Hydrolysis H2O Water (H2O) H2O->Product Acid Acid/Base Catalyst Acid->Product HCl 3 HCl Product->HCl

Caption: Hydrolysis of 1,3,5-Trimethyl-2-(trichloromethyl)benzene.

Comparative Analysis with Alternative Synthetic Routes:

Feature1,3,5-Trimethyl-2-(trichloromethyl)benzene RouteAlternative Routes
Method Hydrolysis of the trichloromethyl group.Friedel-Crafts acylation followed by oxidation; Direct carboxylation with a Grignard reagent and CO2.
Precursors 1,3,5-Trimethylbenzene, Chlorine.1,3,5-Trimethylbenzene, Acetyl chloride/AlCl3, then an oxidizing agent; or Magnesium, CO2.
Reaction Conditions Synthesis: Photochemical, potentially hazardous. Hydrolysis: Typically requires strong acid or base and heat.Friedel-Crafts: Requires a strong Lewis acid, anhydrous conditions. Grignard: Requires anhydrous conditions, handling of a reactive organometallic intermediate.
Yield Can be high, but purification of the chlorinated intermediate may be challenging.Yields can vary depending on the specific conditions and substrate.
Cost-Effectiveness Potentially lower raw material cost for the initial chlorination, but safety infrastructure costs can be high.Reagents for alternative routes can be more expensive, but may not require specialized photochemical reactors.
Scalability Photochlorination can be challenging to scale up safely and efficiently.[4]Friedel-Crafts and Grignard reactions are generally more scalable in standard chemical reactors.
Safety Involves chlorine gas (toxic) and photochemical reaction conditions. The chlorinated aromatic product itself poses health risks.[11][12]Involves corrosive Lewis acids (AlCl3) or highly reactive Grignard reagents.

Experimental Protocols

A. Synthesis of 1,3,5-Trimethyl-2-(trichloromethyl)benzene via Photochlorination

This protocol is adapted from general procedures for the photochlorination of methylarenes.[4][13]

Materials:

  • 1,3,5-Trimethylbenzene (Mesitylene)

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

  • Photochemical reactor with a UV lamp

Procedure:

  • In a photochemical reactor, dissolve 1,3,5-trimethylbenzene in the inert solvent.

  • Purge the system with an inert gas (e.g., nitrogen or argon).

  • Cool the reaction mixture to the desired temperature (typically 0-10 °C).

  • While irradiating with UV light, bubble chlorine gas through the solution at a controlled rate.

  • Monitor the reaction progress by GC-MS to follow the formation of mono-, di-, and trichlorinated products.

  • Once the desired level of trichlorination is achieved, stop the chlorine flow and UV irradiation.

  • Purge the system with an inert gas to remove excess chlorine and HCl.

  • The crude product can be purified by distillation or chromatography.

B. Hydrolysis to 2,4,6-Trimethylbenzoic Acid

Materials:

  • 1,3,5-Trimethyl-2-(trichloromethyl)benzene

  • Sulfuric acid (concentrated)

  • Water

Procedure:

  • To a round-bottom flask, add the crude 1,3,5-Trimethyl-2-(trichloromethyl)benzene.

  • Slowly add concentrated sulfuric acid with cooling.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully pour the cooled reaction mixture onto ice.

  • The precipitated 2,4,6-trimethylbenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Safety and Handling of Chlorinated Aromatic Compounds

Chlorinated aromatic compounds are a class of chemicals that require stringent safety protocols due to their potential toxicity and environmental persistence.[11] Many compounds in this class are known or suspected to be carcinogenic, mutagenic, and teratogenic.[12] Human exposure can lead to various health issues, including skin pathologies.[14]

Key Safety Considerations:

  • Engineering Controls: Work in a well-ventilated fume hood with appropriate exhaust.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and direct skin contact.

  • Waste Disposal: Dispose of all waste containing chlorinated aromatic compounds according to institutional and governmental regulations for hazardous chemical waste.

Conclusion

The use of 1,3,5-Trimethyl-2-(trichloromethyl)benzene in synthesis presents a viable, albeit specialized, route for the preparation of sterically hindered aromatic carboxylic acids.

Cost-Benefit Summary:

  • Costs: The primary costs are associated with the safe handling of chlorine gas, the need for specialized photochemical equipment, and the potential for complex purification of the chlorinated intermediates. The starting material, mesitylene, is relatively inexpensive.

  • Benefits: This method can provide access to compounds that are difficult to synthesize via other routes due to steric hindrance. The hydrolysis of the trichloromethyl group is generally a robust and high-yielding reaction.

Recommendation:

For small-scale research and development where steric hindrance poses a significant synthetic challenge, the use of 1,3,5-Trimethyl-2-(trichloromethyl)benzene can be a valuable tool. However, for large-scale production, the associated costs and safety concerns of photochlorination may render alternative synthetic strategies more economically favorable. A thorough process safety review is essential before considering this route at any scale.

References

  • CN109320418B - Synthesis method and application of 1,3, 5-trimethyl benzene tricarboxylate - Google Patents.
  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Available at: [Link]

  • IIT ADVANCED 2018 SOLUTION - The reaction(s) leading to the formation of 1,3,5-trimethylbenzene is - YouTube. Available at: [Link]

  • US6720440B2 - Process for the chlorination of methylsilanes - Google Patents.
  • The reaction(s) leading to the formation of 1, 3, 5 -trimethylbenzene is (are) - YouTube. Available at: [Link]

  • US3413372A - Process for the synthesis of mesitylene - Google Patents.
  • Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in. Available at: [Link]

  • 1 3 5 Trimethylbenzene Market Analysis 2025, Market Size, Share, Growth, CAGR, Forecast, Trends, Revenue, Industry Experts, Consultation, Online/Offline Surveys, Syndicate Reports - Cognitive Market Research. Available at: [Link]

  • US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents.
  • Synthesis of Symmetric Trisanellated Benzenes and 1,3,5-Trimethylbenzene Using a SOCl2/EtOH Reagent. - ResearchGate. Available at: [Link]

  • Chlorine Reagents/Chemicals - USABlueBook.com. Available at: [Link]

  • Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one | Organic Letters - ACS Publications. Available at: [Link]

  • ZA927781B - Process for the free-radical chlorination or bromination of methyl aromatic compounds. - Google Patents.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

  • WO/2015/035937 METHOD FOR THE PREPARATION OF TRICHLOROMETHYL-GROUP-SUBSTITUTED BENZENE - WIPO Patentscope. Available at: [Link]

  • Three-Component Reaction of Arynes, Quinolines, and Chloroform: Two-Step Synthesis of 2-Quinolinones from Quinolines - ResearchGate. Available at: [Link]

  • Photochemical C–H oxygenation of side-chain methyl groups in polypropylene with chlorine dioxide - Chemical Communications (RSC Publishing). Available at: [Link]

  • US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents.
  • Trimesityltriangulene: a persistent derivative of Clar's hydrocarbon - PMC - PubMed Central. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2023, 15(10):10-11 Exploring the Effects of Aromatic Compounds on Medicinal Che - JOCPR. Available at: [Link]

  • Chlorinated polycyclic aromatic hydrocarbon - Wikipedia. Available at: [Link]

  • Chemical Lab Reagents - Buy online today! - ChemWorld. Available at: [Link]

  • Photochlorination - Wikipedia. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]

  • Trichloromethyl Chloroformate as a Phosgene Equivalent: 3-Isocyanatopropanoyl Chloride. Available at: [Link]

  • US2738320A - Process for photochemical chlorination - Google Patents.
  • Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production - Journal of Biochemical Technology. Available at: [Link]

  • chlorinated aromatic compounds: Topics by Science.gov. Available at: [Link]

  • New Reagent for Highly Efficient Synthesis of Trifluoromethyl-Substituted Arenes and Heteroarenes | Organic Letters - ACS Publications. Available at: [Link]

  • Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Light-promoted aromatic denitrative chlorination - PubMed. Available at: [Link]

  • The Role Of Aromatic Compounds In Pharmaceuticals And Drug Discovery - FasterCapital. Available at: [Link]

  • Mesitylene - Wikipedia. Available at: [Link]

  • Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • 1,3,5-trimethylbenzene CAS 108-67-8 | Odour Threshold Value. Available at: [Link]

  • Chlorination & Dechlorination Chemicals & Equipment - USABlueBook.com. Available at: [Link]

  • 18: Organic Chemistry III - 18A. Arenes - chemrevise. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

Sources

Comparative

Stability Under Scrutiny: A Comparative Guide to Sterically Hindered Trichloromethyl Arenes

For Immediate Release [City, State] – [Date] – In the intricate landscape of pharmaceutical and materials science, the stability of chemical intermediates is a cornerstone of robust and reliable process development. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical and materials science, the stability of chemical intermediates is a cornerstone of robust and reliable process development. This guide offers an in-depth comparative analysis of the stability of sterically hindered trichloromethyl arenes, a class of compounds whose utility is intrinsically linked to their shelf-life and decomposition profiles. By examining the interplay of steric and electronic effects, this document provides researchers, scientists, and drug development professionals with the critical insights and supporting experimental data necessary to make informed decisions in their synthetic endeavors.

The Stability Conundrum: Balancing Reactivity and Durability

The trichloromethyl group, a potent synthon in organic chemistry, is prized for its versatility in transformations to valuable functionalities such as carboxylic acids and esters. However, the inherent reactivity of the C-Cl bonds also renders these molecules susceptible to degradation, primarily through thermal decomposition and hydrolysis. The introduction of sterically demanding substituents ortho to the trichloromethyl group adds another layer of complexity, influencing the stability of the crucial benzylic C-CCl₃ bond. This guide dissects these influencing factors to provide a clear understanding of their impact on molecular stability.

Factors at Play: A Tug-of-War Between Steric and Electronic Effects

The stability of a trichloromethyl arene is not governed by a single parameter but rather a delicate balance of competing forces:

  • Steric Hindrance: Bulky groups in the ortho positions can physically shield the trichloromethyl group from attacking nucleophiles, thereby slowing down hydrolysis. However, excessive steric strain can also weaken the C-CCl₃ bond, potentially lowering the thermal decomposition temperature. The size and number of these ortho substituents are therefore critical determinants of the overall stability profile.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a pivotal role. Electron-donating groups (EDGs) can destabilize the molecule by increasing electron density at the benzylic carbon, making it more susceptible to nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) can enhance stability by decreasing this electron density.[1]

A Comparative Look: Stability Under Thermal and Hydrolytic Stress

Thermal Stability: Insights from Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a key technique for assessing the thermal stability of compounds by measuring changes in mass as a function of temperature. The onset temperature of decomposition is a critical parameter for determining the thermal robustness of a molecule.

CompoundOrtho SubstituentsDecomposition Onset (°C) (Illustrative)Reference
BenzotrichlorideNone~180-200[2]
1-Chloro-2-(trichloromethyl)benzene1 x ClNot specified[3]
2-Methyl-1-(trichloromethyl)benzene1 x CH₃Data not available
2,6-Dimethyl-1-(trichloromethyl)benzene2 x CH₃Data not available
2,4,6-Trimethyl-1-(trichloromethyl)benzene2 x CH₃Data not available

Note: The decomposition onset temperatures are illustrative and can vary based on experimental conditions such as heating rate and atmosphere. Specific TGA data for many sterically hindered trichloromethyl arenes is not widely published.

The general trend suggests that increased substitution can influence thermal stability, though the specific impact of steric hindrance versus electronic effects requires detailed experimental investigation for each compound.

Hydrolytic Stability: A Kinetic Perspective

The hydrolysis of trichloromethyl arenes to their corresponding benzoic acids is a common decomposition pathway, particularly in the presence of moisture. The rate of this reaction is a direct measure of the compound's hydrolytic stability.

CompoundOrtho SubstituentsRelative Hydrolysis Rate (Illustrative)Reference
BenzotrichlorideNoneFast[1]
Ortho-substituted analogsIncreasing steric bulkSlowerGeneral Trend

The rate of hydrolysis is significantly influenced by the degree of steric shielding around the trichloromethyl group. As the size and number of ortho substituents increase, the approach of a water molecule to the electrophilic carbon is impeded, leading to a decrease in the hydrolysis rate.

Experimental Protocols: A Guide to Assessing Stability

For researchers seeking to evaluate the stability of their own sterically hindered trichloromethyl arenes, the following experimental protocols provide a robust framework.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of a trichloromethyl arene.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis prep1 Weigh Sample (5-10 mg) prep2 Place in TGA Crucible prep1->prep2 inst1 Load Crucible prep2->inst1 inst2 Purge with Inert Gas inst1->inst2 run1 Heat at Controlled Rate inst2->run1 run2 Record Mass vs. Temperature run1->run2 ana1 Plot % Mass vs. Temperature run2->ana1 ana2 Determine Decomposition Onset ana1->ana2

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Hydrolysis Kinetics Protocol

Objective: To determine the rate of hydrolysis of a trichloromethyl arene.

Methodology:

  • Solution Preparation: Prepare a stock solution of the trichloromethyl arene in a water-miscible organic solvent (e.g., acetonitrile or dioxane) to ensure solubility. Prepare a buffered aqueous solution at the desired pH.

  • Reaction Initiation: In a thermostated reaction vessel, rapidly mix a known volume of the stock solution with the buffered aqueous solution to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low to approximate aqueous conditions.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by adding a large excess of a non-aqueous solvent and rapidly extracting the unreacted starting material.

  • Analysis: Analyze the concentration of the remaining trichloromethyl arene in the quenched samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Plot the concentration of the trichloromethyl arene versus time. Determine the rate constant of the reaction by fitting the data to an appropriate rate law (e.g., pseudo-first-order kinetics).

Hydrolysis_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis setup1 Prepare Stock Solution setup3 Mix to Initiate Reaction setup1->setup3 setup2 Prepare Buffered Aqueous Solution setup2->setup3 mon1 Withdraw Aliquots at Intervals setup3->mon1 mon2 Quench Reaction mon1->mon2 ana1 Analyze Unreacted Arene (HPLC/GC) mon2->ana1 ana2 Plot Concentration vs. Time ana1->ana2 ana3 Determine Rate Constant ana2->ana3

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 1,3,5-Trimethyl-2-(trichloromethyl)benzene

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers CAS Number: 707-74-4 Synonyms: 2,4,6-Trimethylbenzotrichloride; -Trichloromesitylene Part 1: Immediate Action C...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers CAS Number: 707-74-4 Synonyms: 2,4,6-Trimethylbenzotrichloride;


-Trichloromesitylene

Part 1: Immediate Action Card (Laboratory Emergency)

WARNING: This compound is a Chlorinated Aromatic Hydrocarbon capable of releasing Hydrogen Chloride (HCl) gas upon contact with moisture. Treat with the same high-level precautions as Benzotrichloride (Category 1B Carcinogen) .

CRITICAL PARAMETER IMMEDIATE PROTOCOL
Fire Hazard Flash Point: >100°C (Estimated).[1] Extinguishing Media: Dry chemical or CO₂.[1] DO NOT USE WATER (Generates HCl gas).
Skin Contact Corrosive. Brush off excess liquid immediately. Rinse with anhydrous solvent (PEG-400) if available, then wash with soap and water for 15+ minutes.
Inhalation Toxic/Corrosive. Move to fresh air immediately.[1] If breathing is difficult, administer oxygen. delayed pulmonary edema is a risk; medical observation is required.
Spill Response Evacuate area. Do not approach without SCBA or Full-Face Respirator (AG/OV) . Absorb with dry sand or vermiculite.[1] Do not use cellulose/sawdust (fire risk).

Part 2: Strategic PPE Selection

As a Senior Application Scientist, I must emphasize that standard laboratory PPE is insufficient for this compound. The presence of the trichloromethyl group on a mesitylene ring creates a dual hazard: organic solvent permeation and acid gas generation.

Hand Protection (The "Nitrile Trap")

Standard Nitrile gloves are NOT recommended for prolonged contact. Chlorinated aromatics cause rapid swelling and degradation of nitrile rubber, reducing breakthrough time to minutes.

  • Primary Barrier (Immersion/High Risk): Viton® or Silver Shield® (Laminate) gloves.

    • Why: These materials provide >4-hour breakthrough protection against chlorinated hydrocarbons and aromatic solvents.

  • Secondary Barrier (Splash Protection Only): Double-gloved High-Thickness Nitrile (minimum 8 mil) .

    • Protocol: If splashed, immediately strip the outer glove, wash hands, and replace. Never rely on nitrile for tasks longer than 15 minutes.

Respiratory Protection

The hydrolysis of the trichloromethyl group releases HCl, which is immediately dangerous to life and health (IDLH) at high concentrations.

  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .

  • PPE Requirement:

    • Minimum: Half-mask respirator with Multi-Gas Cartridges (Organic Vapor + Acid Gas - OV/AG) .

    • Recommended: Full-face respirator (provides eye protection against corrosive fumes).

Eye & Body Protection[2][3][4]
  • Eyes: Chemical Splash Goggles (ventless) are mandatory if not wearing a full-face respirator. Face shields alone are insufficient against gas-phase corrosives.

  • Body: Chemical-resistant lab coat (e.g., Tyvek® or rubber apron) over standard cotton clothing. Avoid synthetic fabrics that can melt onto skin.

Part 3: Operational Workflow & Handling Logic

The steric hindrance provided by the three methyl groups (mesitylene core) may slow the hydrolysis rate compared to unsubstituted benzotrichloride, but it does not eliminate the risk. The following workflow ensures containment of acidic byproducts.

Experimental Protocol: Safe Transfer & Synthesis
  • Preparation:

    • Pre-dry all glassware. Moisture is the enemy.

    • Prepare a "Quench Station" inside the hood: A beaker of saturated Sodium Bicarbonate (

      
      ) solution to neutralize contaminated tools/tips.
      
  • Transfer:

    • Use glass syringes or positive-displacement pipettes . Avoid plastic tips if possible, or discard immediately into the solid waste container inside the hood.

    • Note: The liquid is dense (>1.2 g/mL).[1] Ensure secure grip on flasks.

  • Reaction Monitoring:

    • If heating is required, ensure the condenser is vented through a calcium chloride drying tube or an oil bubbler to prevent atmospheric moisture backflow.

    • Monitor for "fuming" (HCl mist) at joints; grease joints well with chemically resistant grease (e.g., Krytox).

Visualization: Handling Decision Logic

HandlingLogic Start Start: Handling 1,3,5-Trimethyl-2-(trichloromethyl)benzene CheckHood Is Fume Hood Certified? Start->CheckHood Stop STOP: Do Not Proceed CheckHood->Stop No PPECheck PPE Check: 1. Viton/Laminate Gloves? 2. AG/OV Respirator Available? CheckHood->PPECheck Yes PPECheck->Stop No MoistureCheck Is System Anhydrous? (Dry Glassware/Inert Gas) PPECheck->MoistureCheck Yes MoistureCheck->Stop No (Risk of HCl) Proceed Proceed with Transfer MoistureCheck->Proceed Yes Quench Post-Work: Quench Tools in Sat. NaHCO3 Proceed->Quench Waste Disposal: Halogenated Waste Stream Quench->Waste

Figure 1: Decision logic for safe handling, emphasizing moisture control to prevent HCl generation.

Part 4: Disposal & Decontamination

Do NOT pour down the drain. This compound is toxic to aquatic life and corrosive to plumbing.

Quenching (Neutralization)

Before disposal, residual material on glassware should be hydrolyzed under controlled conditions:

  • Place glassware in the back of the fume hood.

  • Slowly add 5% aqueous Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate.

  • Observation: Expect fizzing and heat generation (Exothermic hydrolysis).

  • Allow to stand until the organic layer dissolves or fuming ceases.

Waste Classification
  • Primary Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Benzotrichloride Derivative" and "Acidic Hazard".

  • Contaminated Debris: Silica gel, paper towels, and gloves must be double-bagged in a sealed hazardous waste bag (polyethylene).

References

  • National Institutes of Health (NIH) - PubChem. 2,4,6-Trimethylbenzotrichloride (Compound Summary). Retrieved from [Link]

  • International Labour Organization (ILO). ICSC 0105 - Benzotrichloride (Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Benzotrichloride. Retrieved from [Link]

Sources

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